Sodium 2,2-dichloropropionate
Description
The exact mass of the compound Sodium 2,2-dichloropropionate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium 2,2-dichloropropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2,2-dichloropropionate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
127-20-8 |
|---|---|
Molecular Formula |
C3H4Cl2NaO2 |
Molecular Weight |
165.96 g/mol |
IUPAC Name |
sodium;2,2-dichloropropanoate |
InChI |
InChI=1S/C3H4Cl2O2.Na/c1-3(4,5)2(6)7;/h1H3,(H,6,7); |
InChI Key |
MCCBUOJFZJOBJH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)[O-])(Cl)Cl.[Na+] |
Isomeric SMILES |
CC(C(=O)[O-])(Cl)Cl.[Na+] |
Canonical SMILES |
CC(C(=O)O)(Cl)Cl.[Na] |
melting_point |
166.5 °C |
Other CAS No. |
127-20-8 |
Pictograms |
Irritant |
Related CAS |
75-99-0 (Parent) |
Synonyms |
dalapon dalapon, ammonium salt dalapon, calcium salt dalapon, magnesium salt dalapon, sodium salt dalapon-magnesium dalapon-sodium |
Origin of Product |
United States |
Foundational & Exploratory
The Disruption of Cellular Energy: A Technical Guide to the Mechanism of Action of Sodium 2,2-Dichloropropionate in Glycolysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive analysis of the molecular mechanism by which sodium 2,2-dichloropropionate (Dalapon), a widely used herbicide, exerts its influence on the central carbon metabolic pathway of glycolysis. As a Senior Application Scientist, this document synthesizes established biochemical principles with empirical evidence to offer a detailed understanding of Dalapon's mode of action, moving beyond general herbicidal effects to its specific interactions with key regulatory enzymes.
Introduction: Beyond a Simple Herbicide
Sodium 2,2-dichloropropionate, commercially known as Dalapon, has a long history of use in agriculture for the control of grassy weeds. While its phytotoxic effects are well-documented, a deeper understanding of its mechanism at the molecular level is crucial for the development of more selective and effective compounds, as well as for assessing its potential off-target effects. This guide focuses specifically on the intricate interplay between Dalapon and the glycolytic pathway, a fundamental process for energy production in most living organisms.
The Core Mechanism: Targeting the Gatekeeper of Pyruvate Metabolism
The primary mechanism by which sodium 2,2-dichloropropionate impacts glycolysis is not through direct inhibition of a glycolytic enzyme, but rather by targeting a critical regulatory enzyme that dictates the fate of pyruvate, the end-product of glycolysis. Dalapon acts as an inhibitor of pyruvate dehydrogenase kinase (PDK) .[1]
The Pyruvate Dehydrogenase Complex: A Crucial Metabolic Hub
The pyruvate dehydrogenase complex (PDC) is a multi-enzyme complex located in the mitochondrial matrix. It serves as a critical link between glycolysis and the citric acid cycle, catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[2] The activity of the PDC is tightly regulated, primarily through reversible phosphorylation by pyruvate dehydrogenase kinase (PDK) and dephosphorylation by pyruvate dehydrogenase phosphatase (PDP). Phosphorylation of the E1 subunit of the PDC by PDK leads to its inactivation, thereby halting the conversion of pyruvate to acetyl-CoA.
Dalapon as a Pyruvate Dehydrogenase Kinase Inhibitor
As a structural analog of pyruvate, sodium 2,2-dichloropropionate has been shown to be an effective inhibitor of pyruvate dehydrogenase kinase.[1] Research has demonstrated that 2,2-dichloropropionate inhibits pig heart pyruvate dehydrogenase kinase with a concentration for 50% inhibition (IC50) of approximately 100μM.[1] The inhibition is characterized as being mainly non-competitive with respect to ATP, one of the substrates for the kinase.[1]
By inhibiting PDK, Dalapon prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex. This leads to a higher proportion of the PDC being in its active, dephosphorylated state.[1] Consequently, the conversion of pyruvate to acetyl-CoA is enhanced. This increased flux through the PDC effectively "pulls" pyruvate from the glycolytic pathway, thereby influencing the overall rate and dynamics of glycolysis.
Visualizing the Mechanism of Action
The following diagram, generated using Graphviz, illustrates the inhibitory effect of Sodium 2,2-Dichloropropionate on Pyruvate Dehydrogenase Kinase and the subsequent activation of the Pyruvate Dehydrogenase Complex.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the inhibition of pyruvate dehydrogenase kinase by 2,2-dichloropropionate.
| Compound | Target Enzyme | Organism | Inhibition Type | IC50 | Reference |
| 2,2-Dichloropropionate | Pyruvate Dehydrogenase Kinase | Pig (Heart) | Non-competitive (vs. ATP) | ~100 µM | [1] |
Experimental Protocol: In Vitro Assay for Pyruvate Dehydrogenase Kinase Inhibition
This protocol outlines a representative method for determining the inhibitory effect of sodium 2,2-dichloropropionate on pyruvate dehydrogenase kinase activity.
Objective: To measure the IC50 of sodium 2,2-dichloropropionate for the inhibition of pyruvate dehydrogenase kinase.
Principle: The activity of pyruvate dehydrogenase kinase is assayed by measuring the rate of inactivation of the pyruvate dehydrogenase complex. The inactivation is dependent on the phosphorylation of the E1 subunit of PDC by PDK in the presence of ATP. The remaining PDC activity is then measured spectrophotometrically by monitoring the reduction of NAD+ to NADH.
Materials:
-
Purified Pyruvate Dehydrogenase Complex (PDC)
-
Purified Pyruvate Dehydrogenase Kinase (PDK)
-
Sodium 2,2-dichloropropionate (Dalapon) stock solution
-
ATP solution
-
Potassium phosphate buffer (pH 7.4)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Pyruvate
-
Coenzyme A (CoA)
-
NAD+
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
PDK Inhibition Reaction:
-
In a 96-well plate, prepare reaction mixtures containing potassium phosphate buffer, MgCl₂, DTT, and varying concentrations of sodium 2,2-dichloropropionate (e.g., 0, 10, 50, 100, 200, 500 µM).
-
Add a fixed amount of purified PDC to each well.
-
Initiate the kinase reaction by adding a fixed amount of purified PDK and ATP.
-
Incubate the plate at 30°C for a set time (e.g., 10 minutes) to allow for PDC phosphorylation.
-
-
PDC Activity Assay:
-
Following the incubation period, initiate the PDC reaction by adding a substrate mixture containing pyruvate, CoA, and NAD+.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the remaining PDC activity.
-
-
Data Analysis:
-
Calculate the initial rate of the PDC reaction (ΔAbs/min) for each concentration of Dalapon.
-
Express the PDC activity at each Dalapon concentration as a percentage of the activity in the control (0 µM Dalapon) well.
-
Plot the percentage of PDC activity against the logarithm of the Dalapon concentration.
-
Determine the IC50 value, which is the concentration of Dalapon that causes 50% inhibition of PDK activity, by fitting the data to a dose-response curve.
-
Self-Validation:
-
Positive Control: Include a known PDK inhibitor (e.g., dichloroacetate) to validate the assay system.
-
Negative Control: Wells without PDK should show no significant inactivation of PDC. Wells without PDC should show no activity.
-
Substrate Controls: Ensure that the measured activity is dependent on the presence of all substrates (pyruvate, CoA, NAD+).
Broader Implications and Future Directions
The inhibition of pyruvate dehydrogenase kinase by sodium 2,2-dichloropropionate has significant implications for cellular metabolism. By promoting the activity of the pyruvate dehydrogenase complex, Dalapon can lead to:
-
Increased flux into the Citric Acid Cycle: Enhanced conversion of pyruvate to acetyl-CoA would fuel the citric acid cycle, potentially increasing cellular respiration.
-
Altered Glycolytic Rate: The increased "pull" on pyruvate may lead to an acceleration of the overall glycolytic flux to maintain pyruvate levels.
-
Depletion of Glycolytic Intermediates: A sustained high rate of glycolysis could lead to the depletion of intermediates required for other biosynthetic pathways that branch off from glycolysis.
Further research is warranted to explore the downstream metabolic consequences of PDK inhibition by Dalapon in various organisms. Investigating the selectivity of Dalapon for different PDK isoforms and its effects on other pyruvate-metabolizing enzymes could provide a more complete picture of its mode of action. Such studies will be invaluable for the development of next-generation herbicides with improved specificity and for understanding the potential toxicological effects of Dalapon on non-target organisms.
References
-
Whitehouse, S., Cooper, R. H., & Randle, P. J. (1974). Mechanism of activation of pyruvate dehydrogenase by dichloroacetate and other halogenated carboxylic acids. The Biochemical journal, 141(3), 761–774. [Link]
- Patel, M. S., & Korotchkina, L. G. (2006). Regulation of the pyruvate dehydrogenase complex. The Biochemical journal, 400(Pt 3), 311–324.
- Stacpoole, P. W. (2017). The pharmacology of dichloroacetate. Metabolism: clinical and experimental, 77, 1-2.
-
[Effects of dichloroacetate and 2-chloropropionate on carbohydrate metabolism of isolated hepatocytes. Therapeutic applications]. - PubMed. (n.d.). Retrieved February 26, 2026, from [Link]
-
The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC. (n.d.). Retrieved February 26, 2026, from [Link]
-
Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells - PMC. (n.d.). Retrieved February 26, 2026, from [Link]
-
The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC. (n.d.). Retrieved February 26, 2026, from [Link]
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Distinguishing Sodium 2,2-dichloropropionate and Dichloroacetate: A Guide to Structure, Mechanism, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2,2-dichloropropionate and Sodium Dichloroacetate are structural isomers that, despite their chemical similarity, possess profoundly different biochemical activities and applications. The former, commonly known as Dalapon, is a selective herbicide, while the latter (DCA) is an investigational drug with significant potential in oncology and the treatment of metabolic disorders. This guide provides an in-depth technical analysis of these two compounds, elucidating the critical differences in their chemical properties, synthesis, mechanisms of action, and toxicological profiles. By detailing their distinct molecular interactions and resultant applications, this document serves as a crucial resource for researchers, scientists, and drug development professionals to prevent ambiguity and leverage the unique properties of each molecule in their respective fields.
Core Structural and Physicochemical Distinctions
At first glance, the chemical formulas for sodium 2,2-dichloropropionate (C₃H₃Cl₂NaO₂) and sodium dichloroacetate (C₂HCl₂NaO₂) reveal a fundamental difference in their carbon backbones. Sodium 2,2-dichloropropionate is a three-carbon propanoate derivative, whereas dichloroacetate is a two-carbon acetate derivative. The critical distinction lies in the placement of the two chlorine atoms. In sodium 2,2-dichloropropionate, both chlorine atoms are attached to the alpha-carbon (the second carbon) of the propionate backbone. In dichloroacetate, they are attached to the alpha-carbon of the acetate backbone. This seemingly subtle variance in structure dictates their three-dimensional shape, reactivity, and ultimately, their biological targets.
| Property | Sodium 2,2-dichloropropionate (Dalapon) | Sodium Dichloroacetate (DCA) |
| Chemical Formula | C₃H₃Cl₂NaO₂[1][2] | C₂HCl₂NaO₂[3] |
| Molecular Weight | 164.95 g/mol [2] | 152.93 g/mol [3] |
| CAS Number | 127-20-8[1][4][5] | 2156-56-1[3] |
| Parent Acid | 2,2-dichloropropionic acid[6] | Dichloroacetic acid[7][8] |
| Appearance | White to tan powder/crystal[1][6] | Colorless solid[3] |
| Water Solubility | Highly soluble[5][9] | Soluble[10] |
| Parent Acid pKa | ~1.5 | 1.26 - 1.35[8] |
| Primary Use | Selective Herbicide[4][5][9] | Investigational Drug, Metabolic Modulator[11][12][13] |
Synthesis Pathways: From Precursors to Final Product
The manufacturing processes for these two compounds begin with different starting materials, reflecting their distinct carbon structures.
Synthesis of Sodium 2,2-dichloropropionate (Dalapon): The commercial production of Dalapon typically involves the direct chlorination of propionic acid. This reaction forms 2,2-dichloropropionic acid, which is subsequently neutralized with a sodium base, such as sodium hydroxide, to yield the final salt product.[9][14]
Synthesis of Sodium Dichloroacetate (DCA): DCA can be synthesized through several routes. A common laboratory and industrial method involves the reaction of chloral hydrate with calcium carbonate and sodium cyanide, followed by acidification to produce dichloroacetic acid.[8][15] An alternative route is the reduction of trichloroacetic acid.[8] The resulting dichloroacetic acid is then carefully neutralized with sodium hydroxide to form sodium dichloroacetate.[3]
Caption: Comparative synthesis workflows for Dalapon and DCA.
Divergent Mechanisms of Action: A Tale of Two Targets
The structural isomerism of these compounds results in their recognition by entirely different biological systems, leading to their disparate effects.
Sodium 2,2-dichloropropionate (Dalapon): Inhibition of Plant-Specific Pathways
Dalapon acts as a selective, systemic herbicide primarily targeting annual and perennial grasses.[14][16] Its mechanism is rooted in the disruption of fundamental biochemical processes within the plant.
-
Inhibition of Lipid Synthesis: The primary mode of action is the inhibition of lipid synthesis.[9][14][17] Lipids are crucial for forming cell membranes and storing energy, and disrupting their production is catastrophic for the plant.
-
Disruption of Cell Division: Dalapon is absorbed through both leaves and roots and translocates throughout the plant, where it disrupts cell division in the meristematic tissues of root and shoot tips.[16][17] This action halts plant growth.
-
Metabolic Interference: It also affects carbohydrate and nitrogen metabolism and reduces the production of the protective waxy cuticle on leaves.[17]
The herbicidal effects are slow-acting, with visible symptoms sometimes taking several weeks to appear as the plant's metabolic machinery gradually fails.[16]
Sodium Dichloroacetate (DCA): Modulation of Core Human Metabolism
In stark contrast, DCA is a metabolic modulator that targets a key enzyme within the mitochondria of mammalian cells.[11][13] Its activity is of significant interest in drug development, particularly for cancer and metabolic diseases.[11][12]
-
Inhibition of Pyruvate Dehydrogenase Kinase (PDK): DCA's primary molecular target is pyruvate dehydrogenase kinase (PDK).[11][18][19][20] PDK is an enzyme that phosphorylates and thereby inactivates the Pyruvate Dehydrogenase Complex (PDC).[12][21]
-
Reactivation of the Pyruvate Dehydrogenase Complex (PDC): By inhibiting all four PDK isoforms, DCA prevents the inactivation of PDC.[12][19] An active PDC is critical for converting pyruvate, the end-product of glycolysis, into acetyl-CoA.[21]
-
Metabolic Shift from Glycolysis to Oxidative Phosphorylation: This reactivation of PDC effectively acts as a metabolic switch. It shunts pyruvate away from lactate production in the cytoplasm and into the mitochondria for entry into the Krebs cycle (oxidative phosphorylation).[12][22][23] This process is a reversal of the "Warburg effect," a metabolic hallmark of cancer cells where they favor glycolysis even in the presence of oxygen.[11][13]
-
Downstream Anti-Cancer Effects: This metabolic shift has several anti-proliferative and pro-apoptotic consequences in cancer cells:
-
Increased Reactive Oxygen Species (ROS): Enhanced mitochondrial respiration leads to the production of ROS, which can trigger apoptosis (programmed cell death).[18][22]
-
Reduced Lactate: Lowering lactate levels can alter the tumor microenvironment, which relies on lactate for angiogenesis and immunosuppression.[18][23]
-
Mitochondrial Depolarization: DCA can reverse the mitochondrial hyperpolarization often seen in cancer cells, making them more susceptible to apoptosis.[20]
-
Caption: Contrasting biochemical pathways of Dalapon and DCA.
Applications: Agriculture vs. Medicine
The distinct mechanisms of action translate directly to vastly different real-world applications.
| Compound | Field | Primary Application | Specific Examples |
| Sodium 2,2-dichloropropionate (Dalapon) | Agriculture | Selective Herbicide[5] | Control of annual and perennial grasses like Kikuyu and Couch grass in vineyards, orchards, and non-crop areas.[16] |
| Sodium Dichloroacetate (DCA) | Medicine & Research | Investigational Drug[22] | Oncology: Glioblastoma, colorectal cancer, breast cancer, melanoma.[20][21][23] Metabolic Disorders: Congenital lactic acidosis, mitochondrial diseases.[11][12][24] Cardiovascular: Myocardial ischemia.[25] Other Research: Pulmonary hypertension, radiosensitizer.[12][22] |
Toxicology and Safety Considerations
A critical point of differentiation for any chemical is its safety profile. While both are chlorinated organic acids, their toxicity in mammals is markedly different.
Sodium 2,2-dichloropropionate (Dalapon)
-
Mammalian Toxicity: Dalapon is considered to have very low to moderate toxicity upon ingestion by mammals.[4][5][17] The acute oral LD50 in rats is reported as 3,860 mg/kg.[26]
-
Irritation: It is a recognized irritant.[9]
-
Environmental Fate: It can be persistent in some water systems and has the potential to leach into groundwater due to its high water solubility.[9] It is harmful to some aquatic organisms.[5]
Sodium Dichloroacetate (DCA)
-
Clinical Safety: In human clinical trials, DCA is generally well-tolerated at therapeutic doses (e.g., 6.25-12.5 mg/kg twice daily).[22][24][27]
-
Primary Side Effect: The main dose-limiting toxicity is a reversible peripheral neuropathy, with symptoms like numbness or gait disturbance that resolve upon dose reduction or cessation of the drug.[24][25][27]
-
Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified DCA as a probable human carcinogen (Group B2).[27] It is crucial to note that this classification is based on studies where rodents were administered very high doses over long periods, leading to liver tumors.[28][29] These doses are thousands of times higher than human environmental exposure and significantly higher than those used in most clinical settings.[28][29] There is currently no evidence that DCA is a human carcinogen at therapeutic doses.[24]
-
Metabolism: DCA is metabolized in the liver by the enzyme glutathione transferase zeta 1 (GSTZ1).[24][30] Genetic variations in this enzyme can influence the rate of DCA metabolism and clearance.[22]
Experimental Protocol: Analytical Differentiation by HPLC-MS
For researchers needing to unequivocally differentiate between these two compounds, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a definitive method.
Objective: To separate and identify Sodium 2,2-dichloropropionate and Sodium Dichloroacetate in an aqueous sample.
Methodology:
-
Standard Preparation:
-
Prepare individual 1 mg/mL stock solutions of certified reference standards for both Sodium 2,2-dichloropropionate and Sodium Dichloroacetate in deionized water.
-
Create a mixed standard solution containing 10 µg/mL of each compound by diluting the stock solutions.
-
Prepare a series of calibration standards ranging from 0.1 µg/mL to 20 µg/mL.
-
-
Chromatographic Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 2% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and re-equilibrate for 2 min.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psi.
-
Sheath Gas Temp: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Dichloroacetate Ion [M-H]⁻: m/z 126.9 (parent ion from C₂HCl₂O₂⁻).[7]
-
2,2-dichloropropionate Ion [M-H]⁻: m/z 141.0 (parent ion from C₃H₃Cl₂O₂⁻).
-
-
-
Self-Validation and Analysis:
-
Inject the mixed standard to determine the unique retention time for each compound. Due to its smaller size and different polarity, dichloroacetate is expected to elute earlier than 2,2-dichloropropionate on a C18 column.
-
Confirm the identity of each peak by its specific mass-to-charge ratio (m/z).
-
Run the calibration curve to establish linearity and sensitivity.
-
Analyze unknown samples. The presence of a peak at the specific retention time and with the correct m/z confirms the identity and allows for quantification of the respective compound.
-
Conclusion
The cases of sodium 2,2-dichloropropionate (Dalapon) and sodium dichloroacetate (DCA) serve as a powerful illustration of how subtle changes in molecular architecture can lead to a complete divergence in biological function. Dalapon's three-carbon structure is tailored to disrupt plant-specific lipid synthesis, making it an effective agricultural tool. Conversely, DCA's two-carbon structure allows it to act as a metabolic regulator at the heart of mammalian energy pathways, positioning it as a promising therapeutic agent in oncology and metabolic medicine. For scientists and developers, a precise understanding and analytical differentiation of these isomers are not merely academic exercises; they are fundamental prerequisites for safe and effective application in their intended, and mutually exclusive, domains.
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Patsnap Synapse. (2024, June 27). What is Sodium Dichloroacetate used for?. Retrieved from [Link]
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Flier, J. S., et al. (2022, March 29). Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities. MDPI. Retrieved from [Link]
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Agriculture and Environment Research Unit, University of Hertfordshire. (2026, February 10). Dalapon-sodium. PPDB. Retrieved from [Link]
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Herbiguide. (n.d.). 2,2-DPA (Dalapon) 740 g/Kg. Retrieved from [Link]
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Agriculture and Environment Research Unit, University of Hertfordshire. (2026, February 4). Dalapon. PPDB. Retrieved from [Link]
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Stacpoole, P. W. (1989). The pharmacology of dichloroacetate. Metabolism: clinical and experimental, 38(11), 1124–1144. Retrieved from [Link]
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University of Groningen. (2022, March 29). Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dalapon. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dichloroacetate anion. PubChem. Retrieved from [Link]
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Stacpoole, P. W., & Henderson, G. N. (1997). Clinical pharmacology and toxicology of dichloroacetate. Environmental Health Perspectives, 105(Suppl 4), 989–994. Retrieved from [Link]
-
Organic Syntheses. (n.d.). dichloroacetic acid. Retrieved from [Link]
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American Society of Hematology. (2018, August 14). Dichloroacetate, an inhibitor of pyruvate dehydrogenase kinases, inhibits platelet aggregation and arterial thrombosis. Blood Advances. Retrieved from [Link]
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Li, H., et al. (2022). Advances in the therapeutic applications of dichloroacetate as a metabolic regulator. Frontiers in Pharmacology, 13, 980775. Retrieved from [Link]
-
American Chemical Society. (2016, March 23). Unexpected Discovery of Dichloroacetate Derived Adenosine Triphosphate Competitors Targeting Pyruvate Dehydrogenase Kinase To Inhibit Cancer Proliferation. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Al-Saeed, M. S., & Al-Saeed, S. M. (2019). Dichloroacetate is an antimetabolite that antagonizes acetate and deprives cancer cells from its benefits: A novel evidence-based medical hypothesis. Medical Hypotheses, 122, 206–209. Retrieved from [Link]
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NAFKAM. (2019, May 31). Dichloroacetate (DCA). Retrieved from [Link]
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Scheurlen, K. M., et al. (2021). Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate. Metabolites, 11(11), 748. Retrieved from [Link]
-
Michelakis, E. D., et al. (2010). Metabolic Modulation of Glioblastoma with Dichloroacetate. Science Translational Medicine, 2(31), 31ra34. Retrieved from [Link]
-
Murarik, M., et al. (2022). Dichloroacetate as a metabolic modulator of heart mitochondrial proteome under conditions of reduced oxygen utilization. Scientific Reports, 12(1), 16327. Retrieved from [Link]
- Google Patents. (n.d.). CN102276442A - Synthetic method of dichloroacetate.
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Wikipedia. (n.d.). Dichloroacetic acid. Retrieved from [Link]
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MDPI. (2024, June 6). Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. Retrieved from [Link]
-
World Health Organization. (n.d.). Dichloroacetic Acid in Drinking-water. Retrieved from [Link]
-
American Chemical Society. (2014, March 11). Mito-DCA: A Mitochondria Targeted Molecular Scaffold for Efficacious Delivery of Metabolic Modulator Dichloroacetate. ACS Chemical Biology. Retrieved from [Link]
-
Bazanov, A. A., et al. (2021). Synthesis of Covalent Conjugates of Dichloroacetic Acid with Polyfunctional Compounds. Russian Journal of Organic Chemistry, 57(12), 1838-1847. Retrieved from [Link]
-
James, M. O., et al. (2017). Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1. Pharmacology & Therapeutics, 170, 166–180. Retrieved from [Link]
-
Cheméo. (n.d.). Sodium 2,2-dichloropropionate - Chemical & Physical Properties. Retrieved from [Link]
-
Stacpoole, P. W., & Henderson, G. N. (1997). Clinical pharmacology and toxicology of dichloroacetate. Environmental Health Perspectives, 105(Suppl 4), 989–994. Retrieved from [Link]
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Structure-activity relationship of halogenated propionates
An In-Depth Technical Guide to the Structure-Activity Relationship of Halogenated Propionates
Introduction
Halogenated propionates represent a diverse and impactful class of chemical compounds, characterized by a three-carbon propionic acid core with one or more halogen substituents. Their applications are widespread, ranging from highly effective herbicides that secure global food supplies to potent anesthetic agents used in modern medicine.[1][2] The biological activity of these molecules is not a mere coincidence of their composition but a finely tuned consequence of their three-dimensional structure and electronic properties. Understanding the Structure-Activity Relationship (SAR) of halogenated propionates is therefore paramount for researchers, scientists, and drug development professionals. It is the key to designing next-generation molecules with enhanced potency, improved selectivity, and a minimized environmental or toxicological footprint.[3][4]
This guide eschews a rigid, templated approach. Instead, it is structured to provide a deep, mechanistic understanding of how subtle changes in the molecular architecture of a halogenated propionate translate into significant shifts in its biological function. We will deconstruct the molecule into its core components—the propionate backbone, the halogen substituents, and its stereochemical nature—to explain the causality behind its activity. Every concept is grounded in authoritative research, and every proposed protocol is designed as a self-validating system to ensure scientific integrity.
Part 1: The Molecular Core - The Propionate Scaffold
The propionic acid moiety serves as the foundational scaffold. Its physicochemical properties are the canvas upon which halogenation and stereochemistry paint a picture of specific biological activity.
-
The Carboxylic Acid Head: This functional group is often the primary point of interaction with biological targets. Its ability to deprotonate at physiological pH allows it to form crucial ionic bonds, hydrogen bonds, or coordinate with metal cofactors within enzyme active sites. For instance, in the case of aryloxyphenoxypropionate (AOPP) herbicides, the carboxylate group is essential for binding to the active site of the acetyl-CoA carboxylase (ACCase) enzyme.[5]
-
The Alpha-Carbon (C2): The carbon atom adjacent to the carboxyl group is a critical locus for SAR modulation. It is the most common site for halogenation and, in many of the most active compounds, it is a chiral center. The nature of the substituent at this position directly influences the molecule's shape and its fit within a target's binding pocket.
-
The Propionate Chain: The ethyl chain provides a flexible spacer, allowing the active groups to orient themselves correctly for optimal target engagement. Its inherent lipophilicity also contributes to the molecule's ability to cross biological membranes to reach its site of action.[5]
Part 2: The Power of the Halogen - Influence on Biological Activity
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the propionate scaffold is the most significant determinant of activity, profoundly altering the molecule's electronic, steric, and pharmacokinetic properties.[6] The choice of halogen, its position, and its number are critical experimental variables.
Halogen Identity: More Than Just a Substitution
The specific halogen used dramatically influences the compound's behavior. This is not simply a matter of size but a complex interplay of several factors.
-
Electronegativity and Polarity: Fluorine, the most electronegative element, can form strong hydrogen bonds and alter the acidity (pKa) of the nearby carboxylic acid group, which can enhance binding affinity. Conversely, the larger, more polarizable halogens like bromine and iodine can engage in halogen bonding—a specific, non-covalent interaction with electron-donating groups in a receptor—which can be a powerful tool for increasing potency.
-
Lipophilicity and Membrane Permeability: Halogenation generally increases a molecule's lipophilicity, or its ability to dissolve in fats and lipids. This is crucial for its bioavailability, as the compound must often pass through lipid-rich cell membranes to reach its intracellular target.[7] The classic Meyer-Overton correlation in anesthesiology, for example, directly links the potency of inhaled anesthetics (many of which are halogenated) to their lipid solubility.[7]
-
Metabolic Stability: The strength of the carbon-halogen bond is a key factor in the molecule's metabolic fate. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage, which can increase the half-life of a drug.[8] In contrast, carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds are more susceptible to enzymatic degradation, such as dehalogenation by microbial dehalogenases.[9][10] This can be exploited for designing compounds that are active but also biodegradable, reducing their environmental persistence.[8]
Table 1: Key Physicochemical Properties of Halogens in SAR
| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling) | C-X Bond Strength (kcal/mol) | Lipophilicity Contribution (π) | Key SAR Implications |
| Fluorine (F) | 1.47 | 3.98 | ~115 | +0.14 | Increases metabolic stability, can act as H-bond acceptor. |
| Chlorine (Cl) | 1.75 | 3.16 | ~81 | +0.71 | Balances lipophilicity and size, common in herbicides. |
| Bromine (Br) | 1.85 | 2.96 | ~68 | +0.86 | Good leaving group, participates in halogen bonding. |
| Iodine (I) | 1.98 | 2.66 | ~54 | +1.12 | High lipophilicity, strong halogen bond donor, but often metabolically labile. |
Positional Isomerism and Number of Halogens
The location and quantity of halogens are just as critical as their identity.
-
α- vs. β-Halogenation: Halogenation at the alpha-carbon (C2) directly influences the acidity of the carboxylic proton and sterically affects binding at the active site. This is the most common position for modification in herbicidal propionates. Halogenation at the beta-carbon (C3) has a less direct electronic effect on the carboxyl group but can influence the overall conformation of the molecule.
-
Degree of Halogenation: The herbicidal activity of dichloropropionates, such as Dalapon (2,2-dichloropropionic acid), demonstrates the importance of multiple halogenations. Cell-free extracts of bacteria that can degrade Dalapon convert it into pyruvate, releasing two chloride ions, indicating the crucial role of both chlorine atoms in its activity and subsequent degradation.[9] In other applications, polyhalogenation can drastically increase lipophilicity to the point of poor aqueous solubility or introduce toxicological liabilities.[11][12]
Part 3: The Critical Dimension of Stereochemistry
Many of the most biologically potent halogenated propionates are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. Biological systems, being composed of chiral molecules themselves (amino acids, sugars), are exquisitely sensitive to stereochemistry. This phenomenon, known as enantioselectivity, is a cornerstone of propionate SAR.[13][14]
-
Eutomers and Distomers: In a chiral pair, the more active enantiomer is termed the eutomer , while the less active one is the distomer . Often, the distomer is completely inactive or may even contribute to undesirable side effects or environmental load.[13]
-
Case Study: Mecoprop (MCPP): Mecoprop is a widely used chlorophenoxy herbicide. It exists as a racemic mixture (an equal mix of both enantiomers). However, only the (R)-(+)-enantiomer possesses significant herbicidal activity, while the (S)-(-)-enantiomer is virtually inactive.[13] This is because the precise three-dimensional arrangement of the (R)-enantiomer allows it to fit perfectly into the binding site of its target enzyme in susceptible weeds, whereas the (S)-enantiomer cannot.
-
Implications for Development: Selling a racemic mixture when only one enantiomer is active is inefficient. It introduces an unnecessary chemical load into the environment and can lead to off-target effects. Modern agrochemical and pharmaceutical development focuses on producing enantiopure compounds, containing only the active eutomer. This requires sophisticated asymmetric synthesis or chiral separation techniques.[15][16][17]
Caption: Enantioselectivity in Biological Systems.
Part 4: Mechanistic Insights and Diverse Applications
The structural principles outlined above manifest in a variety of biological activities. The specific arrangement of the propionate core, halogens, and other substituents determines which biological pathway is targeted.
Herbicides: Inhibitors of Lipid Synthesis
A major class of halogenated propionates are the aryloxyphenoxypropionates (AOPPs or "FOPs"), which are potent and selective grass herbicides.[18]
-
Mechanism of Action: AOPPs function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[5] ACCase is a critical enzyme in the fatty acid synthesis pathway, which is essential for producing the lipids needed for cell membranes and plant growth.[18] By blocking this enzyme, AOPPs starve the plant of essential lipids, leading to a cessation of growth and eventual death, particularly in rapidly growing regions like the leaf whorl.[18]
-
SAR for ACCase Inhibitors: The activity of AOPPs depends on the halogenated propionate moiety for binding to ACCase and an "aryloxyphenoxy" group that provides additional binding interactions. The ester form of these herbicides enhances their lipophilicity, allowing for better absorption through the waxy cuticle of plant leaves.[5]
Caption: AOPP Herbicide Mode of Action via ACCase Inhibition.
Anesthetics: Modulators of the Central Nervous System
Halogenated compounds, including ethers and alkanes that can be conceptually related to propionates through their halogenated carbon frameworks, are mainstays of modern anesthesia.
-
Mechanism of Action: Their primary mode of action is the modulation of ligand-gated ion channels in the central nervous system.[7] They enhance the activity of inhibitory receptors like GABA-A and glycine receptors, and suppress excitatory receptors like NMDA receptors.[7][19] This dual action leads to the clinical effects of sedation, amnesia, and immobility.
-
SAR for Anesthetics: Potency is strongly correlated with lipid solubility (lipophilicity). The size, shape, and halogenation pattern of the molecule determine how it fits into the protein pockets of these ion channels. The goal is to achieve high potency (low required dose) while ensuring rapid onset and offset of action, which is related to a low blood:gas partition coefficient.[2]
Antifungal Agents: Disruptors of Fungal Metabolism
Propionate itself is used as an antifungal agent in food preservation. Its mechanism provides a basis for understanding how more complex derivatives might function.
-
Mechanism of Action: In fungi like Aspergillus nidulans, propionate is metabolized to propionyl-CoA. An accumulation of propionyl-CoA is toxic because it inhibits key CoA-dependent enzymes essential for cellular metabolism, most notably pyruvate dehydrogenase, which links glucose metabolism to the citric acid cycle.[20] This effectively shuts down the fungus's primary energy production pathway when growing on glucose.
Part 5: Experimental and Computational Workflows for SAR Determination
A robust SAR study requires a systematic approach that integrates synthesis, biological testing, and computational analysis.
Protocol 1: Asymmetric Synthesis of Chiral α-Halogenated Propionic Esters
This protocol provides a conceptual framework for producing enantiomerically enriched compounds, which is essential for studying the stereochemical aspects of SAR. This is based on modern organocatalytic methods.[15][16]
Objective: To synthesize a chiral α-chloro propionic ester from a corresponding β-keto ester.
Methodology:
-
Substrate Preparation: Dissolve the starting β-keto ester (1.0 eq) in a suitable aprotic solvent (e.g., toluene or CH2Cl2) under an inert atmosphere (N2 or Ar).
-
Catalyst Addition: Add a chiral amine catalyst, such as a derivative of a cinchona alkaloid (e.g., quinidine or quinine) (0.1 eq). The choice of catalyst enantiomer will determine the stereochemistry of the final product.
-
Chlorination: Cool the reaction mixture to the optimized temperature (e.g., -20 °C to 0 °C). Add the chlorinating agent (e.g., N-chlorosuccinimide, NCS) (1.1 eq) portion-wise over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure α-chloro-β-keto ester.
-
Decarboxylation: Subject the purified product to conditions that facilitate decarboxylation (e.g., heating in the presence of a mild acid or base) to yield the final α-chloro propionic ester.
-
Chiral Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or chiral Gas Chromatography (GC).[21]
Protocol 2: In Vitro ACCase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of halogenated propionates against the ACCase enzyme.
Methodology:
-
Enzyme Preparation: Obtain or purify ACCase from a relevant source (e.g., a susceptible grass species or a recombinant expression system).
-
Assay Buffer Preparation: Prepare an assay buffer containing appropriate cofactors (e.g., ATP, MgCl2, bicarbonate) and BSA to stabilize the enzyme.
-
Compound Preparation: Prepare a stock solution of the test compound (halogenated propionate) in DMSO. Perform a serial dilution to create a range of concentrations for testing.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme, and the test compound at various concentrations. Include a positive control (a known ACCase inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, Acetyl-CoA, and radiolabeled [14C]bicarbonate.
-
Incubate the reaction at a controlled temperature (e.g., 37 °C) for a specific time (e.g., 20 minutes).
-
-
Detection: Stop the reaction by adding strong acid (e.g., HCl). This acidifies the sample, removing any unreacted [14C]bicarbonate as CO2, while the [14C]malonyl-CoA product remains as a non-volatile acid.
-
Quantification: Transfer the reaction mixture to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Protocol 3: Workflow for a QSAR Study
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method to correlate the chemical structure of compounds with their biological activity.[22][23][24]
Caption: A typical workflow for a QSAR study.
Methodology:
-
Data Set Assembly: Compile a list of halogenated propionates with their corresponding experimentally determined biological activities (e.g., IC50 values).
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors that quantify its physicochemical properties. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters.[25]
-
Data Splitting: Divide the data set into a 'training set' (typically ~80% of the data) used to build the model, and a 'test set' (~20%) used to validate its predictive power.
-
Model Generation: Use statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable).
-
Model Validation: Rigorously validate the model's robustness and predictive ability using cross-validation techniques on the training set and by predicting the activity of the compounds in the external test set.
-
Interpretation and Prediction: If the model is statistically significant and predictive, it can be used to understand which properties are most important for activity and to predict the activity of new, yet-to-be-synthesized molecules.
Conclusion and Future Outlook
The structure-activity relationship of halogenated propionates is a multifaceted and compelling field of study. The biological activity of these compounds is not governed by any single factor but by a delicate balance of the propionate scaffold's properties, the profound electronic and steric effects of the halogen substituents, and the precise three-dimensional arrangement dictated by stereochemistry. From the selective toxicity of R-Mecoprop in weeds to the life-saving sedation of halogenated anesthetics, these principles are consistently demonstrated.
Future research will undoubtedly focus on leveraging this understanding to design molecules with even greater precision. This includes the development of enantiopure herbicides with higher efficacy and lower environmental impact, novel therapeutics with improved safety profiles, and biodegradable materials. The integration of computational tools like QSAR and advanced synthetic methodologies will continue to accelerate the discovery cycle, allowing scientists to move from hypothesis to validated lead compound with greater speed and insight. The principles detailed in this guide provide a robust framework for any professional engaged in this exciting and vital area of chemical science.
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The Pivotal Role of Sodium 2,2-Dichloropropionate in Advancing Haloacid Dehalogenase Research: A Technical Guide
Foreword
The study of haloacid dehalogenases, a diverse group of enzymes capable of cleaving the stable carbon-halogen bond, is of paramount importance in fields ranging from environmental bioremediation to industrial biocatalysis. Within this research landscape, sodium 2,2-dichloropropionate, commonly known as Dalapon, has emerged as a key molecule. Its dual role as both a substrate and an inducer of dehalogenase expression has made it an invaluable tool for elucidating enzyme mechanisms, understanding genetic regulation, and exploring the vast catalytic potential of these enzymes. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the multifaceted role of sodium 2,2-dichloropropionate in haloacid dehalogenase research, offering both foundational knowledge and practical, field-proven methodologies.
Introduction to Haloacid Dehalogenases and the Significance of Sodium 2,2-Dichloropropionate
Haloacid dehalogenases (HADs) are a superfamily of hydrolase enzymes that catalyze the cleavage of carbon-halogen bonds in halogenated organic compounds.[1][2] This catalytic ability is of significant interest for the detoxification of environmental pollutants, many of which are halogenated compounds.[3]
Sodium 2,2-dichloropropionate, a synthetic halogenated compound historically used as a herbicide, has become a cornerstone in the study of these enzymes.[2] Many microorganisms have evolved the ability to utilize Dalapon as a sole carbon and energy source, a process initiated by the enzymatic removal of its chlorine atoms.[4] This has made Dalapon an excellent model substrate for studying the kinetics and substrate specificity of haloacid dehalogenases. Furthermore, the presence of Dalapon in the growth medium often induces the expression of the genes encoding these dehalogenases, providing a powerful system for studying gene regulation and for producing these enzymes in larger quantities for biochemical and structural studies.[4]
Classification and Catalytic Mechanisms of Haloacid Dehalogenases
Haloacid dehalogenases are broadly classified into two main groups based on their reaction mechanisms, which dictates the stereochemistry of the resulting product.[1]
-
Group I Haloacid Dehalogenases: These enzymes utilize a direct nucleophilic attack by a water molecule on the α-carbon of the substrate, leading to the displacement of the halide ion. This reaction typically proceeds with an inversion of stereoconfiguration.[1]
-
Group II Haloacid Dehalogenases: This group employs a two-step mechanism involving a nucleophilic aspartate residue in the active site. This residue attacks the substrate to form a covalent ester intermediate, which is subsequently hydrolyzed by a water molecule, also resulting in an inversion of stereochemistry.[5]
The active sites of these enzymes are highly specialized, with specific amino acid residues responsible for substrate binding, stabilization of the transition state, and catalysis.[6][7] Understanding these mechanisms is crucial for protein engineering efforts aimed at improving their catalytic efficiency and altering their substrate specificity.
Sodium 2,2-Dichloropropionate as a Tool for Studying Enzyme Kinetics
The dehalogenation of sodium 2,2-dichloropropionate by haloacid dehalogenases can be monitored through various experimental assays. These assays are fundamental for determining key kinetic parameters such as the Michaelis constant (Km), catalytic constant (kcat), and maximum reaction velocity (Vmax), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.
Experimental Protocols for Dehalogenase Activity Assays
Two primary methods are commonly employed to measure the enzymatic activity of haloacid dehalogenases using sodium 2,2-dichloropropionate as the substrate: the determination of chloride ion release and the quantification of pyruvate formation.
This assay is based on the reaction of released chloride ions with mercuric thiocyanate to form a colored complex.[8][9][10][11]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl buffer, pH 7.5.
-
Substrate Stock Solution: 100 mM Sodium 2,2-dichloropropionate in deionized water.
-
Mercuric Thiocyanate Reagent: Saturated solution of mercuric thiocyanate in methanol.
-
Ferric Nitrate Reagent: 9% (w/v) Ferric nitrate in 70% nitric acid.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine 450 µL of Assay Buffer and 50 µL of the enzyme solution (cell-free extract or purified enzyme).
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the Substrate Stock Solution (final concentration of 10 mM).
-
Incubate the reaction for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding 100 µL of 0.5 M H2SO4.
-
Centrifuge the mixture at high speed for 5 minutes to pellet any precipitated protein.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 50 µL of the Mercuric Thiocyanate Reagent and mix.
-
Add 25 µL of the Ferric Nitrate Reagent, mix, and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 460 nm using a spectrophotometer.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of sodium chloride (0-200 µM) to correlate absorbance with chloride ion concentration.
-
The enzymatic dehalogenation of haloacids releases a proton, leading to a decrease in the pH of a weakly buffered solution. This pH change can be monitored using a pH indicator like phenol red.[12][13][14][15]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 1 mM HEPES buffer, pH 7.5.
-
Phenol Red Indicator Solution: 0.05% (w/v) Phenol Red in deionized water.
-
Substrate Stock Solution: 1 M Sodium 2,2-dichloropropionate in deionized water.
-
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of Assay Buffer and 10 µL of Phenol Red Indicator Solution to each well.
-
Add 10 µL of the enzyme solution.
-
Initiate the reaction by adding 10 µL of the Substrate Stock Solution (final concentration of 50 mM).
-
Immediately measure the absorbance at 560 nm at regular time intervals (e.g., every 30 seconds) using a microplate reader.
-
-
Data Analysis:
-
The rate of decrease in absorbance is proportional to the rate of the enzymatic reaction.
-
The dehalogenation of sodium 2,2-dichloropropionate yields pyruvate, which can be quantified using enzymatic or chemical methods.[16][17][18] A common method involves the use of lactate dehydrogenase (LDH).
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Potassium phosphate buffer, pH 7.0.
-
NADH Solution: 10 mg/mL NADH in Assay Buffer.
-
Lactate Dehydrogenase (LDH) Solution: 1000 units/mL LDH in Assay Buffer.
-
Substrate Stock Solution: 100 mM Sodium 2,2-dichloropropionate in deionized water.
-
-
Dehalogenase Reaction:
-
Perform the dehalogenase reaction as described in section 3.1.1, but terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) instead of acid.
-
-
Pyruvate Quantification:
-
In a 96-well UV-transparent microplate, combine 150 µL of the dehalogenase reaction supernatant, 20 µL of Assay Buffer, and 10 µL of NADH Solution.
-
Measure the initial absorbance at 340 nm (Ainitial).
-
Add 10 µL of LDH Solution to initiate the conversion of pyruvate to lactate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the final absorbance at 340 nm (Afinal).
-
-
Calculation:
-
The amount of pyruvate is proportional to the decrease in absorbance (Ainitial - Afinal). A standard curve using known concentrations of pyruvate should be prepared.
-
Comparative Kinetic Data
The kinetic parameters of various haloacid dehalogenases with sodium 2,2-dichloropropionate as a substrate have been reported in the literature. A compilation of this data allows for a comparative analysis of enzyme efficiency.
| Enzyme | Source Organism | Km (mM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |
| DehE | Rhizobium sp. RC1 | - | - | - | [4] |
| Dehalogenase | Methylobacterium sp. HJ1 | 0.5 | - | - | [19] |
| Dehalogenase | Pseudomonas sp. S3 | - | - | - | [20] |
Note: A comprehensive table with kcat and Vmax values is challenging to compile due to variations in experimental conditions across different studies. Researchers are encouraged to consult the primary literature for specific values.
Structural Insights through Protein Crystallization
Determining the three-dimensional structure of haloacid dehalogenases is crucial for understanding their substrate specificity and catalytic mechanism at an atomic level. While obtaining a co-crystal structure with a reactive substrate like Dalapon can be challenging, crystallization of the apoenzyme or in complex with a substrate analog provides invaluable information.
General Protocol for Haloacid Dehalogenase Crystallization
The following is a generalized protocol for the crystallization of a haloacid dehalogenase, which should be optimized for each specific enzyme.[13][21][22][23]
Workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Mini Review: Advances in 2-Haloacid Dehalogenases [frontiersin.org]
- 3. Mini Review: Advances in 2-Haloacid Dehalogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. Structure and mechanism of a bacterial haloalcohol dehalogenase: a new variation of the short-chain dehydrogenase/reductase fold without an NAD(P)H binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 8. anamollabs.com [anamollabs.com]
- 9. cdn.hach.com [cdn.hach.com]
- 10. scribd.com [scribd.com]
- 11. atlas-medical.com [atlas-medical.com]
- 12. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 14. cdn.hach.com [cdn.hach.com]
- 15. benchchem.com [benchchem.com]
- 16. biogot.com [biogot.com]
- 17. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 18. sciencellonline.com [sciencellonline.com]
- 19. academicjournals.org [academicjournals.org]
- 20. scialert.net [scialert.net]
- 21. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 22. Purification, crystallization and preliminary crystallographic analysis of DehI, a group I α-haloacid dehalogenase from Pseudomonas putida strain PP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Crystallization and preliminary crystallographic analysis of a haloalkane dehalogenase, DbjA, from Bradyrhizobium japonicum USDA110 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Preparation of Sodium 2,2-Dichloropropionate Stock Solutions
Part 1: Critical Disambiguation & Scientific Context
⚠️ CRITICAL ALERT: Chemical Identity Verification Before proceeding, ensure you are working with the correct compound. There is a frequent confusion in drug development literature between Sodium 2,2-Dichloropropionate and Sodium Dichloroacetate (DCA) .
| Feature | Sodium 2,2-Dichloropropionate | Sodium Dichloroacetate (DCA) |
| Common Name | Dalapon Sodium | DCA |
| CAS Number | 127-20-8 | 2156-56-1 |
| Formula | ||
| Primary Research Use | Toxicology (Disinfection By-products), Pyruvate transport inhibitor, Herbicide standard. | Metabolic Oncology (PDK Inhibitor), Lactic Acidosis treatment. |
| Stability | Hydrolytically Unstable (Dechlorinates in water). | Relatively stable in solution. |
This protocol specifically covers Sodium 2,2-Dichloropropionate (CAS 127-20-8). If your intent is to inhibit Pyruvate Dehydrogenase Kinase (PDK) for Warburg effect studies, verify if your experimental design requires DCA instead.
Part 2: Physicochemical Properties & Stability Logic
Sodium 2,2-dichloropropionate is the sodium salt of a chlorinated short-chain fatty acid. Its preparation requires strict adherence to time-dependent stability protocols . Unlike many inorganic salts, this compound undergoes spontaneous hydrolysis in aqueous solution, releasing chloride ions and pyruvate analogs, which can confound metabolic assays.
Key Properties Table[1]
| Property | Value | Application Note |
| Molecular Weight | 164.95 g/mol | Use this value for Molarity (M) calculations. |
| Solubility (Water) | ~450 - 900 g/L (25°C) | Highly soluble; stock concentrations of 1 M are feasible. |
| pKa (Acid) | ~1.74 (Parent acid) | The sodium salt solution will be slightly acidic to neutral (pH ~5.5). |
| Hydrolysis Rate | Temperature-dependent | CRITICAL: Significant hydrolysis occurs >50°C. Slow hydrolysis occurs at 25°C. |
| Appearance | White to off-white powder | Hygroscopic. Store desicated. |
Part 3: Preparation Protocol
Objective: Prepare a 100 mL stock solution of 1.0 M Sodium 2,2-Dichloropropionate .
Reagents & Equipment
-
Solid: Sodium 2,2-dichloropropionate (CAS 127-20-8), Purity ≥95%.[1]
-
Solvent: Milli-Q Water (18.2 MΩ·cm), pre-chilled to 4°C (to retard hydrolysis during mixing).
-
Filtration: 0.22 µm PVDF or PES syringe filter (Low protein binding).
-
Container: Amber glass vial (protects from light) or polypropylene tube.
Step-by-Step Methodology
1. Molar Mass Calculation
To prepare 100 mL of 1.0 M solution:
2. Weighing & Dissolution (Cold Process)
-
Rationale: The hydrolysis of 2,2-dichloropropionate is endothermic and accelerated by heat. Dissolving large quantities can generate heat of solution.
-
Action: Weigh 16.50 g of Sodium 2,2-dichloropropionate.
-
Action: Add to a beaker containing approx. 80 mL of pre-chilled (4°C) Milli-Q water.
-
Action: Stir gently with a magnetic stir bar. Do not heat.
3. pH Check & Adjustment
-
Observation: The pH of a 10% solution is typically ~5.5.
-
Adjustment: For physiological compatibility (pH 7.2–7.4), adjust carefully with 1 N NaOH.
-
Caution: Avoid over-alkalinization (pH > 9), as high pH accelerates dehydrochlorination (elimination reaction).
4. Final Volume Adjustment
-
Transfer the solution to a volumetric flask.
-
Add cold Milli-Q water to bring the total volume to exactly 100 mL.
5. Sterilization
-
Method: Syringe filter through a 0.22 µm PES membrane.
-
Note: Do not autoclave. The heat of autoclaving (121°C) will destroy the molecule, releasing corrosive HCl and destroying the active compound.
6. Storage & Shelf Life
-
Immediate Use: Recommended.
-
Short Term: 4°C for up to 24-48 hours.
-
Long Term: Aliquot and freeze at -20°C.
-
Validation: If stored solution turns yellow or shows a significant drop in pH (due to HCl release), discard.
Part 4: Visualization & Logic Flow
The following diagram illustrates the decision logic and preparation workflow, emphasizing the critical stability checkpoints.
Caption: Workflow for Sodium 2,2-Dichloropropionate preparation highlighting critical stability control points (Cold processing, No Autoclave).
Part 5: Application Notes for Researchers
1. In Vitro Toxicology & Metabolism When using Sodium 2,2-dichloropropionate to study haloacid dehalogenase activity or pyruvate transport inhibition:
-
Dosing: Typical in vitro concentrations range from 0.1 mM to 10 mM .
-
Control: Always run a "degraded compound" control (boiled stock) to distinguish between the effect of the parent compound and its breakdown products (pyruvate/chloride).
2. In Vivo Administration
-
Vehicle: PBS is preferred over water for injection to maintain isotonicity.
-
Route: Oral (gavage) or Intraperitoneal (IP).
-
Toxicity: The LD50 (Oral, Rat) is ~3860 mg/kg. It is less toxic than DCA but still requires careful dose ranging.
3. Comparison to DCA (Warburg Effect) If your results show unexpectedly low potency in PDK inhibition assays, verify you have not substituted Dalapon (2,2-dichloropropionate) for DCA (dichloroacetate). Dalapon is a structural analog but has distinct steric properties due to the extra methyl group, potentially altering binding affinity to mitochondrial kinases.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6418, Dalapon. Retrieved from [Link]
-
U.S. Environmental Protection Agency (1995). Reregistration Eligibility Decision (RED): Dalapon. EPA 738-R-95-027. Retrieved from [Link]
-
Stacpoole, P. W. (2011). Thegenomic era of dichloroacetate (DCA): From metabolic modulator to cancer therapeutic. (Contextual reference for distinguishing DCA). Retrieved from [Link]
Sources
GC-MS Analysis of Sodium 2,2-Dichloropropionate (Dalapon) in Water: A Comprehensive Protocol with Derivatization
An Application Note for Researchers and Scientists
Abstract
This application note provides a detailed, robust, and validated method for the quantitative analysis of sodium 2,2-dichloropropionate (commonly known as the herbicide Dalapon) in water matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Sodium 2,2-dichloropropionate is a non-volatile salt, necessitating a crucial derivatization step to convert it into a volatile analyte suitable for GC analysis. This protocol is based on established principles from U.S. Environmental Protection Agency (EPA) methods, involving liquid-liquid extraction followed by esterification to form methyl 2,2-dichloropropionate. The method is designed for researchers, environmental scientists, and water quality professionals requiring a reliable and sensitive technique for monitoring this compound, which can be present as an agricultural contaminant or a disinfection by-product (DBP).[1]
Introduction and Scientific Principle
Sodium 2,2-dichloropropionate is the sodium salt of 2,2-dichloropropionic acid, a systemic herbicide used to control grasses in various agricultural and non-crop settings. Its presence in water can result from agricultural runoff or its formation as a DBP during water chlorination processes.[1] Given the potential health concerns associated with long-term exposure to haloacetic acids and related compounds, regulatory bodies worldwide have set maximum contaminant levels (MCLs) for these substances in drinking water.[2]
The Analytical Challenge: The primary challenge in analyzing sodium 2,2-dichloropropionate by GC-MS is its inherent nature as a salt. Salts are non-volatile and thermally labile, making them incompatible with direct gas chromatography, which requires analytes to be vaporized without decomposition.
The Methodological Solution: Derivatization. To overcome this limitation, a chemical derivatization step is essential.[3][4] This process converts the polar, non-volatile 2,2-dichloropropionic acid into a less polar, more volatile derivative. The most common and robust approach is esterification , which transforms the carboxylic acid functional group into an ester.[5] This protocol employs an acid-catalyzed esterification with methanol to form the volatile methyl 2,2-dichloropropionate, which is then readily analyzed by GC-MS. The overall workflow involves acidification of the water sample, extraction of the resulting 2,2-dichloropropionic acid, derivatization, and finally, instrumental analysis.
Materials and Reagents
-
Standards
-
Sodium 2,2-dichloropropionate (Dalapon) standard (≥99% purity)
-
Internal Standard (IS): 1,2,3-Trichloropropane (≥99% purity)
-
Surrogate Standard: 2,3-Dibromopropanoic acid (≥98% purity)
-
-
Solvents (Pesticide residue grade or higher)
-
Methyl tert-butyl ether (MTBE)
-
Methanol (MeOH)
-
Reagent-grade water (ASTM Type I)
-
-
Reagents
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Anhydrous Sodium Sulfate (Na₂SO₄), granular, muffled at 400°C for 2 hours to remove organic contaminants.[6]
-
Ammonium Chloride (NH₄Cl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Sulfate (Na₂SO₄) solution
-
-
Glassware and Equipment
-
40 mL amber glass vials with PTFE-lined screw caps
-
60 mL separatory funnels with PTFE stopcocks
-
15 mL conical glass tubes with PTFE-lined screw caps
-
Volumetric flasks (Class A)
-
Micropipettes and tips
-
Heating block or water bath capable of maintaining 50°C
-
Vortex mixer
-
Analytical balance
-
GC-MS system
-
Experimental Protocols
Standard Solution Preparation
-
Stock Standard (1 mg/mL): Accurately weigh and dissolve 10 mg of sodium 2,2-dichloropropionate standard in 10 mL of methanol. Prepare stock solutions for the internal standard and surrogate in the same manner. Store at 4°C.
-
Primary Dilution Standard (PDS): Dilute the stock standards with methanol to create a working PDS containing the analyte, surrogate, and internal standard at appropriate concentrations (e.g., 1-10 µg/mL).[7]
-
Calibration Standards (0.5 - 50 µg/L): Prepare a series of calibration standards by spiking appropriate volumes of the PDS into reagent-grade water. These standards must be taken through the entire extraction and derivatization procedure alongside the samples. This "procedural calibration" approach compensates for any inefficiencies in the process.[6]
Sample Collection and Preservation
-
Collect water samples in 40 mL amber glass vials.
-
To prevent the formation of additional disinfection by-products after collection, preserve the samples by adding crystalline ammonium chloride to achieve a concentration of 100 mg/L.[7][8]
-
Fill vials to the top, ensuring no headspace.
-
Store samples at 4°C and protect them from light. Extraction should be performed within 14 days.
Sample Preparation: Extraction and Derivatization
This protocol is adapted from the principles of U.S. EPA Method 552.3.[8]
-
Acidification & Spiking: Transfer a 40 mL aliquot of the water sample to a 60 mL separatory funnel. Add a known amount of the surrogate standard. Adjust the sample pH to ≤ 0.5 by adding concentrated sulfuric acid (approximately 1 mL).
-
Liquid-Liquid Extraction (LLE):
-
Add 4 mL of MTBE containing the internal standard (e.g., at 5 µg/mL) to the separatory funnel.[8]
-
Shake vigorously for 2-3 minutes, venting periodically.
-
Allow the layers to separate for at least 5 minutes. The MTBE (top layer) now contains the 2,2-dichloropropionic acid.
-
Carefully transfer the top MTBE layer to a 15 mL conical tube.
-
-
Derivatization (Esterification):
-
Neutralization and Cleanup:
-
Cool the tube to room temperature.
-
Add 4 mL of a saturated aqueous solution of sodium sulfate. Vortex for 30 seconds. This step back-extracts the excess acid and methanol.[8]
-
Allow the layers to separate.
-
Transfer the upper MTBE layer, which now contains the methylated analyte, to a GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.
-
Overall Analytical Workflow Diagram
Caption: Workflow for Dalapon analysis in water.
GC-MS Instrumentation and Conditions
The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition | Rationale |
| Gas Chromatograph | ||
| Instrument | Agilent 6890N or equivalent | A standard, reliable GC platform. |
| Injection Port | Splitless, 200°C | Maximizes analyte transfer to the column for trace analysis. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| GC Column | Thermo TraceGOLD TG-5SilMS, 30m x 0.25mm x 0.25µm or equivalent (e.g., HP-5MS)[10][11] | A 5% phenyl-methylpolysiloxane phase is a robust, general-purpose column suitable for this analysis. |
| Oven Program | Initial: 40°C, hold 2 min | Allows for good focusing of volatiles at the head of the column. |
| Ramp 1: 10°C/min to 180°C | Separates the target analyte from solvent and other components. | |
| Ramp 2: 25°C/min to 250°C, hold 2 min | Cleans the column of any higher boiling compounds. | |
| Mass Spectrometer | ||
| Instrument | Agilent 5975 or equivalent single quadrupole MS | Provides sensitive and selective detection. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Source Temp. | 230°C | Standard operating temperature for EI sources. |
| Quadrupole Temp. | 150°C | Standard operating temperature for quadrupoles. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for the target compounds. |
| SIM Ions (m/z) | (For Methyl 2,2-dichloropropionate) | |
| Quantifier Ion | 111 | Characteristic fragment [M-OCH₃]⁺. |
| Qualifier Ions | 83, 125 | Used for confirmation of analyte identity. |
| Internal Standard | 75, 110 | (For 1,2,3-Trichloropropane) |
Data Analysis and Quantification
-
Identification: The methyl 2,2-dichloropropionate derivative is identified by its characteristic retention time and the presence of its quantifier and qualifier ions at the correct relative abundance ratios.
-
Calibration: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration for each calibration standard. A linear regression with a correlation coefficient (R²) of ≥0.995 is required.
-
Quantification: The concentration of Dalapon in the original water sample is calculated using the linear regression equation derived from the calibration curve. The initial sample volume and any dilution factors must be accounted for.
Method Validation and Performance
To ensure the trustworthiness and reliability of the results, the method should be validated according to established guidelines.
| Parameter | Typical Performance Target | Description |
| Linearity (R²) | ≥ 0.995 | Demonstrates a proportional response of the instrument to the analyte concentration. |
| Method Detection Limit (MDL) | < 0.5 µg/L | The minimum concentration that can be detected with 99% confidence. Calculated from seven replicate analyses of a low-level spike.[12] |
| Limit of Quantification (LOQ) | < 1.0 µg/L | The minimum concentration that can be quantified with acceptable precision and accuracy. Often set at 2-3 times the MDL. |
| Accuracy (Recovery) | 70 - 130% | Determined by analyzing spiked matrix samples at different concentrations. Measures the agreement between the measured and known value. |
| Precision (%RSD) | < 20% | The degree of agreement among replicate measurements, expressed as the relative standard deviation. |
Quality Control (QC): For each analytical batch, include a laboratory reagent blank (LRB) to check for contamination, a laboratory fortified blank (LFB) to verify accuracy, and a duplicate sample analysis to assess precision.
Conclusion
The GC-MS method detailed in this application note, incorporating a critical liquid-liquid extraction and esterification derivatization step, provides a selective, sensitive, and robust protocol for the determination of sodium 2,2-dichloropropionate in water. By converting the non-volatile salt into a volatile methyl ester, the inherent limitations of GC analysis are effectively overcome. This method is suitable for routine monitoring in environmental and drinking water laboratories, ensuring compliance with regulatory standards and safeguarding public health.
References
-
U.S. Environmental Protection Agency. (1995). Method 552.2: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization, and Gas Chromatography with Electron Capture Detection, Rev 1.0. [Link]
-
U.S. Environmental Protection Agency. (2003). Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection. [Link]
-
NEMI.gov. (n.d.). EPA-OGWDW/TSC: 552.3rev1.0: Haloacetic Acids and Dalapon in Drinking Water...[Link]
-
U.S. Environmental Protection Agency. (2009). Method 557: Determination of Haloacetic Acids, Bromate, and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS). [Link]
-
ALS Environmental. (n.d.). Analysis of Haloacetic Acids and Dalapon in Water. [Link]
-
Afe, O. E., et al. (2019). Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis. Journal of Analytical Methods in Chemistry. [Link]
-
Agilent Technologies. (2011). Determination of Haloacetic Acids in Water by GC/μECD Using Agilent J&W DB-35ms Ultra Inert and DB-XLB Columns. [Link]
-
Cardoso, C. A. M., et al. (2016). Validation and application of a GC-MS method for the determination of haloacetic acids in drinking water. Journal of the Serbian Chemical Society. [Link]
-
Waters Corporation. (n.d.). Determination of Haloacetic Acids and Acrylamide in Drinking Water by Direct Injection Using Liquid Chromatography. [Link]
-
V.N. Ioffe, I.G. Zenkevich. (2010). Acids: Derivatization for GC Analysis. In: Encyclopedia of Chromatography. [Link]
-
Cardoso, C. A. M., et al. (2016). Validation and application of a GC-MS method for the determination of haloacetic acids in drinking water. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Stott, G. (1959). The analysis of commercial sodium 2,2-dichloropropionate (dalapon sodium salt). The Analyst. [Link]
-
Liu, R. H., & Lin, W. C. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
-
Hawker, D. W., et al. (2011). The occurrence of the herbicide dalapon (2,2-dichloropropionate) in potable water as a disinfection by-product. Journal of Environmental Monitoring. [Link]
-
Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. [Link]
-
Rahman, M. M. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory. [Link]
Sources
- 1. The occurrence of the herbicide dalapon (2,2-dichloropropionate) in potable water as a disinfection by-product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jfda-online.com [jfda-online.com]
- 5. gcms.cz [gcms.cz]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. agilent.com [agilent.com]
- 8. NEMI Method Summary - 552.3rev1.0 [nemi.gov]
- 9. unitedchem.com [unitedchem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
Application Notes and Protocols for the Derivatization of Dalapon Sodium for Gas Chromatography
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of dalapon (2,2-dichloropropionic acid), an acidic herbicide, for quantitative analysis by gas chromatography (GC). Due to its high polarity and low volatility as a sodium salt or free acid, dalapon cannot be directly analyzed by GC. This application note elucidates the fundamental principles behind converting dalapon into a volatile ester, a critical step for successful chromatographic separation and detection. We present detailed, field-proven protocols for esterification using acidic methanol, a widely adopted technique outlined in regulatory methods such as those from the U.S. Environmental Protection Agency (EPA). Furthermore, alternative derivatizing agents are discussed, providing researchers with a comparative understanding of their respective advantages and limitations. This guide is intended for analytical chemists, environmental scientists, and drug development professionals requiring a robust and reliable method for dalapon quantification.
The Imperative of Derivatization for Dalapon Analysis
Dalapon is a selective herbicide typically formulated as its sodium salt, a water-soluble solid. In its free acid or salt form, the molecule possesses a carboxylic acid functional group. This group is highly polar and capable of forming strong intermolecular hydrogen bonds, which results in a very low vapor pressure.[1] Gas chromatography fundamentally requires analytes to be volatile and thermally stable to be partitioned into the gaseous mobile phase and travel through the analytical column without decomposition.[1][2]
Direct injection of underivatized dalapon into a GC system would lead to several analytical challenges:
-
Poor Volatility: The analyte would not vaporize in the injector, failing to enter the column.
-
Thermal Degradation: High injector temperatures could cause the molecule to decompose rather than volatilize.
-
Peak Tailing: Strong interactions between the polar carboxylic acid group and any active sites within the GC system (e.g., inlet liner, column stationary phase) would result in broad, asymmetric peaks, making quantification unreliable.[1][3]
Derivatization chemically modifies the problematic carboxylic acid group, replacing the active hydrogen with a non-polar alkyl group.[3] This process, typically an esterification reaction, converts the carboxylic acid into an ester. The resulting dalapon ester is significantly more volatile and less polar, making it ideally suited for GC analysis.
Selecting a Derivatization Strategy: Esterification
Esterification is the most common and effective derivatization strategy for carboxylic acids like dalapon. The reaction involves converting the carboxylic acid into an ester, most frequently a methyl ester, due to the high volatility of the resulting derivative. Several reagents can accomplish this transformation, each with distinct characteristics.
| Reagent | Principle | Advantages | Disadvantages |
| Acidic Methanol (e.g., H₂SO₄ in Methanol) | Fischer esterification. The acid protonates the carboxyl group, making it more susceptible to nucleophilic attack by methanol. | Inexpensive, relatively safe, and effective. It forms the basis of many official regulatory methods (e.g., U.S. EPA Method 552 series).[4][5][6] | Requires heating, which can increase sample preparation time. The reaction is an equilibrium, so conditions must be optimized to drive it to completion. |
| Diazomethane (CH₂N₂) | A potent methylating agent that reacts rapidly with carboxylic acids at room temperature. | Highly efficient and rapid reaction with nearly quantitative yields.[7][8][9] | Extremely toxic, carcinogenic, and potentially explosive, requiring specialized glassware and significant safety precautions.[8][10][11] |
| Trimethylsilyldiazomethane (TMSD) | An analogue of diazomethane that acts as a safer alternative for methylation. | Much safer to handle than diazomethane and does not require specialized glassware.[10][11] Mild and effective.[10][11] | More expensive than acidic methanol. Can introduce silicon-containing artifacts into the GC system. |
| Pentafluorobenzyl Bromide (PFBBr) | An alkylating agent that introduces a pentafluorobenzyl group, which is highly responsive to an Electron Capture Detector (ECD). | Creates derivatives with exceptionally high sensitivity for ECD, lowering detection limits.[8] | The reagent can be lachrymatory. The derivatization by-products may need to be removed before analysis. |
For routine analysis, particularly in regulated environments, the acidic methanol method is the most widely implemented due to its robustness, cost-effectiveness, and established validation in U.S. EPA methods.[4][5]
Experimental Workflow and Protocols
A successful analysis begins with proper sample collection and extraction, followed by a meticulous derivatization procedure. The overall workflow is depicted below.
Caption: General workflow for dalapon analysis.
Protocol: Esterification of Dalapon using Acidic Methanol
This protocol is adapted from the principles outlined in U.S. EPA Method 552.3 for the analysis of dalapon in drinking water.[4]
A. Principle A water sample is first acidified to convert the dalapon sodium salt to its free acid form. The dalapon free acid is then extracted from the aqueous matrix into an organic solvent, methyl tert-butyl ether (MTBE). The dalapon in the MTBE extract is then converted to its methyl ester by heating with acidic methanol. The resulting methyl ester is then quantified by GC with an electron capture detector (GC-ECD).
B. Reagents and Materials
-
Dalapon standard
-
Methyl tert-butyl ether (MTBE), pesticide residue grade
-
Methanol, pesticide residue grade
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄), baked at 400°C for 4 hours
-
Reagent water (organic-free)
-
40 mL screw-cap vials with PTFE-lined septa
-
Heating block or water bath capable of maintaining 50°C
-
Vortex mixer
-
Autosampler vials for GC
C. Step-by-Step Methodology
-
Sample Preparation and Extraction:
-
Measure 40 mL of the water sample into a 40 mL vial.
-
Add an internal standard and/or surrogate if required by the quality control protocol.
-
Acidify the sample to a pH of 0.5 or less by adding approximately 1 mL of concentrated H₂SO₄. Check the pH with pH paper.
-
Add 4 mL of MTBE to the vial.
-
Cap the vial and shake vigorously for 2 minutes. Allow the layers to separate. The MTBE layer will be on top.
-
-
Derivatization (Esterification):
-
Carefully transfer the top MTBE layer to a clean 15 mL screw-cap tube.
-
Prepare the esterification reagent: 10% sulfuric acid in methanol. To do this, slowly add 10 mL of concentrated H₂SO₄ to 90 mL of methanol while cooling in an ice bath. (CAUTION: This reaction is highly exothermic).
-
Add 1 mL of the acidic methanol reagent to the MTBE extract.
-
Cap the tube tightly and place it in a heating block or water bath set to 50°C for 2 hours.[6]
Caption: Esterification of Dalapon with Methanol.
-
-
Neutralization and Final Extract Preparation:
-
Remove the tube from the heat and allow it to cool to room temperature.
-
Add 7 mL of a concentrated aqueous solution of sodium sulfate (prepared by dissolving 35g Na₂SO₄ in 100 mL reagent water) to the tube. This helps to partition the ester into the organic phase.
-
Cap and vortex for 1 minute. Allow the layers to separate.
-
Transfer the top MTBE layer to a new tube.
-
Add 3 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Vortex for 2 minutes. The NaHCO₃ wash is critical to prevent acid damage to the GC column.[12]
-
Carefully transfer the top MTBE layer containing the dalapon methyl ester into a GC autosampler vial for analysis.
-
Gas Chromatography and Data Analysis
The derivatized dalapon methyl ester is typically analyzed using a gas chromatograph equipped with an electron capture detector (GC-ECD) due to the presence of two chlorine atoms, which provide a strong ECD signal.
Typical GC-ECD Operating Conditions
| Parameter | Condition | Rationale |
| GC Column | Rtx®-1701 (30 m x 0.25 mm x 0.25 µm) or equivalent mid-polarity column.[6][13] | Provides good separation of dalapon from other haloacetic acids which are often analyzed concurrently. |
| Injector | Splitless, 200°C | Ensures efficient volatilization of the ester while minimizing potential degradation. |
| Carrier Gas | Helium or Nitrogen, 1.5 mL/min | Inert gas to carry the analyte through the column. |
| Oven Program | Initial: 55°C, hold 5 min. Ramp 1: 7°C/min to 115°C. Ramp 2: 40°C/min to 280°C.[14] | A temperature program is essential for separating analytes with different boiling points and ensuring sharp peaks. |
| Detector | ECD, 280°C | Highly sensitive to halogenated compounds like the dalapon methyl ester. |
Method Performance When following established protocols, this method is capable of achieving high sensitivity and reliability.
| Parameter | Typical Value | Reference |
| Method Detection Limit (MDL) | 0.01 - 0.5 µg/L | [4][15] |
| Analyte Recovery | 89% - 109% | [15][16] |
| Linearity (R²) | > 0.995 | [17] |
Conclusion
The derivatization of dalapon sodium is an essential and non-negotiable step for its quantification by gas chromatography. The conversion of the non-volatile carboxylic acid into a volatile methyl ester using acidic methanol is a robust, well-validated, and widely accepted technique. This method, forming the basis of several U.S. EPA procedures, provides the sensitivity and reliability required for the analysis of dalapon in environmental and other complex matrices. While alternative reagents like TMSD offer safety benefits over diazomethane, the acidic methanol protocol remains the gold standard for routine applications due to its cost-effectiveness and extensive history of successful implementation.
References
-
Yamada, M., Abe, A., & Tadokoro, H. (1995). Determination of the herbicides frenock and dalapon in soil and river water by mass fragmentography. Analyst, 120(5), 1435-1437. ([Link])
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Fischnaller, S., & Kirchler, C. G. (2008). Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis. Chromatographia, 67(5-6), 409-416. ([Link])
-
Brazilian Journal of Analytical Chemistry. (2018). U.S. EPA Method 557 Quantitation of Haloacetic Acids, Bromate and Dalapon in Drinking Water Using Ion Chromatography and Tandem. BrJAC, 5(21). ([Link])
-
National Environmental Methods Index. (n.d.). EPA-NERL: 552.1: Haloacetic Acids and Dalapon in Water Using GCECD. ([Link])
-
Fisher Scientific. (n.d.). Analysis of Haloacetic Acids and Dalapon in Water by GC-MS Using TraceGOLDTM TG-5MS with SafeGuard GC Column. ([Link])
-
Lee, M. R., & Hsiang, W. S. (1999). Gas-Phase Postderivatization Following Solid-Phase Microextraction for Determining Acidic Herbicides in Water. Analytical Chemistry, 71(23), 5229-5235. ([Link])
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ResearchGate. (n.d.). Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis. ([Link])
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ResearchGate. (n.d.). Derivatisation in gas chromatographic determination of acidic herbicides in aqueous environmental samples. ([Link])
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ResearchGate. (n.d.). Determination of Dalapon in Water Samples by Liquid Chromatography/Mass Spectrometry Using Solvent Extraction. ([Link])
-
Shimadzu. (n.d.). Determination of Haloacetic Acids (HAA9) and Dalapon in Drinking Water According to EPA Method 552.3 on Dual Columns from a Single Injection. ([Link])
-
American Chemical Society. (2023). Trimethylation Enhancement Using Diazomethane (TrEnDi) Enables Enhanced Detection of Glufosinate and 3-(Methylphosphinico)propionic Acid from Complex Canola Samples. Journal of the American Society for Mass Spectrometry. ([Link])
-
U.S. Environmental Protection Agency. (2003). Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection. ([Link])
-
Deming, S. N., & Stanley, N. (1969). Gas-chromatographic analysis of dalapon in water. Journal of Agricultural and Food Chemistry, 17(2), 346-348. ([Link])
-
J-Stage. (2006). Determination of Dalapon in Water Samples by Liquid Chromatography/Mass Spectrometry Using Solvent Extraction. Bunseki Kagaku, 55(1), 23-27. ([Link])
-
Agilent Technologies. (2015). Analysis of Haloacetic Acids, Bromate, and Dalapon in Natural Waters by Ion Chromatography Tandem Mass Spectrometry. ([Link])
-
Regulations.gov. (n.d.). Method 552.2 determination of haloacetic acids and dalapon in drinking. ([Link])
-
LCGC International. (2014). Determination of Haloacetic Acids and Dalapon in Drinking Water by Solid-Phase Extraction and GC-ECD Detection. ([Link])
-
National Center for Biotechnology Information. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft Ionization. Journal of The American Society for Mass Spectrometry, 26(2), 279-286. ([Link])
-
ALS Environmental. (2021). Haloacetic Acid and Dalapon analysis by LC-MS/MS Technique. ([Link])
-
ResearchGate. (n.d.). Derivatization reactions and reagents for gas chromatography analysis. ([Link])
-
eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. ([Link])
-
Tseng, S. H., et al. (2004). Determination of Residual Dalapon in Sugarcane by Gas Chromatograph Equipped with Electron Capture Detector (GC-ECD). Journal of Food and Drug Analysis, 12(2). ([Link])
-
National Center for Biotechnology Information. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. ([Link])
-
Royal Society of Chemistry. (2017). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 9(33), 4886-4895. ([Link])
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Application Notes & Protocols: Modulating Experimental Hyperlactatemia with Pyruvate Dehydrogenase Kinase Inhibitors
A Guide for Researchers on the Application of Sodium 2,2-dichloropropionate and its Analogs
Introduction: The Pyruvate Crossroads and Hyperlactatemia
Hyperlactatemia, characterized by elevated blood lactate levels, is a critical area of study in metabolic diseases, sepsis, hypoxia, and exercise physiology. At the heart of lactate metabolism lies the pyruvate dehydrogenase (PDH) complex, a mitochondrial gatekeeper that dictates the fate of pyruvate derived from glycolysis. A common misconception is that all metabolic modulators can induce this state. This guide addresses the use of compounds like sodium 2,2-dichloropropionate (2,2-DCP), clarifying their actual mechanistic role.
Contrary to inducing hyperlactatemia, 2,2-DCP and its well-studied analog, sodium dichloroacetate (DCA), function as inhibitors of pyruvate dehydrogenase kinase (PDK).[1][2] By inhibiting PDK, they prevent the phosphorylation and inactivation of the PDH complex.[3][4] This action effectively forces pyruvate down the oxidative pathway to acetyl-CoA and the TCA cycle, thereby reducing the conversion of pyruvate to lactate.[5][6]
Therefore, these compounds are not tools to induce hyperlactatemia, but rather to treat or ameliorate it in experimental settings. This guide provides the scientific framework and detailed protocols for first inducing a state of hyperlactatemia through established methods and then applying agents like 2,2-DCP or DCA to study the modulation of lactate metabolism.
Part 1: The Core Mechanism - PDK Inhibition
The rationale for using DCA or its analogs hinges on understanding the regulation of the Pyruvate Dehydrogenase (PDH) complex. This multi-enzyme complex is the critical link between anaerobic glycolysis and aerobic respiration.
-
PDH Complex Activity: When active, the PDH complex decarboxylates pyruvate to form acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for efficient ATP production through oxidative phosphorylation.
-
PDK-Mediated Inactivation: Four isoforms of Pyruvate Dehydrogenase Kinase (PDK1-4) can phosphorylate specific serine residues on the E1α subunit of the PDH complex, leading to its inactivation.[3] This is a key adaptive mechanism during states of starvation or hypoxia, shunting pyruvate away from the TCA cycle.
-
The Role of Inhibitors: Sodium 2,2-dichloropropionate and DCA are structural analogs of pyruvate and act as inhibitors of PDK.[7] By binding to PDK, they prevent the phosphorylation of the PDH complex, keeping it in its active state.[8] This forces pyruvate metabolism towards acetyl-CoA, reducing the available substrate for lactate dehydrogenase (LDH) and consequently lowering lactate production.[6][9]
Part 2: Establishing a Hyperlactatemic State
To test the efficacy of a lactate-lowering agent, a robust and reproducible model of hyperlactatemia must first be established. The choice of model depends on the research question, available resources, and the desired severity and duration of lactate elevation.
| Model Type | Method | Animal Model | Key Characteristics | References |
| Exercise-Induced | Forced treadmill running or swimming to exhaustion. | Rat, Mouse | Physiologically relevant, mimics exertional lactic acidosis. Lactate levels rise sharply and then decline post-exercise. | [9][10] |
| Pharmacological | Intravenous (IV) or intraperitoneal (IP) administration of inducing agents. | Dog, Rat | Allows for precise control over the timing and potential severity of hyperlactatemia. | |
| Epinephrine Infusion | Dog | Induces glycogenolysis and glycolysis, leading to rapid lactate production. | [11] | |
| Fructose Infusion | Dog | Bypasses key glycolytic control points, causing rapid pyruvate and lactate formation. | [11] | |
| Phenformin | Dog, Rat | A biguanide that inhibits mitochondrial respiration, forcing anaerobic glycolysis. Can induce severe lactic acidosis. | [12][13] | |
| Hypoxia-Induced | Ventilation with a low-oxygen gas mixture (e.g., 8% O₂). | Dog, Rat | Mimics tissue hypoxia, a primary cause of Type A lactic acidosis. | [14] |
Part 3: Protocol for Administration and Dosing
The following protocol outlines a general workflow for testing the effect of a PDK inhibitor on an induced hyperlactatemia model. Due to the limited specific literature on sodium 2,2-dichloropropionate for this application, dosages are primarily extrapolated from studies using its close analog, sodium dichloroacetate (DCA), and sodium 2-chloropropionate (2-CP). Preliminary dose-finding studies are highly recommended.
Dosage and Administration Data (from Analogs)
| Compound | Animal Model | Route | Dosage | Notes | References |
| Sodium Dichloroacetate (DCA) | Rat | IV | 5 mg/kg | Used to study effects on exercise endurance and lactate accumulation. | [9] |
| Sodium Dichloroacetate (DCA) | Dog | IV Infusion | 150 mg/kg (infused over 20 min) | Effective in reducing hyperlactatemia induced by phenformin, hypoxia, or epinephrine. | [12] |
| Sodium 2-chloropropionate (2-CP) | Dog | IV Infusion | 1.16 mmol/kg (~150 mg/kg) | Rapidly reduced hyperlactatemia induced by epinephrine or fructose. | [11] |
| Sodium 2-chloropropionate (2-CP) | Dog | Oral (gavage) | 1.16 mmol/kg (~150 mg/kg) | Induced a decrease in baseline blood lactate and pyruvate levels. | [11] |
Step-by-Step Experimental Protocol
This protocol uses a rat model with exercise-induced hyperlactatemia as an example.
-
Animal Acclimatization & Preparation:
-
House male Sprague-Dawley rats (250-300g) for at least one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
Familiarize animals with the treadmill for 5-10 minutes daily for 3 days prior to the experiment to reduce stress.
-
Fast animals for 4-6 hours before the experiment, with water available.
-
-
Grouping and Agent Administration:
-
Randomly assign animals to two groups (n=6-8 per group):
-
Control Group: Receives vehicle (e.g., sterile saline).
-
Treatment Group: Receives Sodium 2,2-dichloropropionate (or DCA).
-
-
Prepare the treatment solution. For a 100 mg/kg dose, dissolve the compound in sterile saline to a final concentration of 20 mg/mL.
-
Administer the agent via the desired route (e.g., intraperitoneal injection) 30-60 minutes before inducing hyperlactatemia. The volume should be consistent across all animals (e.g., 5 mL/kg).
-
-
Baseline Sampling:
-
Just before agent administration, collect a baseline blood sample (T=0). A small nick at the tail vein is suitable for collecting ~50 µL of blood into a micro-capillary tube treated with a glycolysis inhibitor (e.g., sodium fluoride/potassium oxalate).
-
-
Induction of Hyperlactatemia (Treadmill Exercise):
-
Place the rats on the treadmill.
-
Begin the exercise protocol: e.g., 15 m/min at a 5° incline.
-
Run the animals until exhaustion, defined as the inability to remain on the treadmill belt despite gentle prodding for 1 minute. Record the total run time.
-
-
Post-Induction Blood Sampling:
-
Immediately upon exhaustion (T=post-ex), collect a second blood sample.
-
Collect subsequent samples at defined time points (e.g., T=post-ex+15min, T=post-ex+30min, T=post-ex+60min) to monitor lactate clearance.
-
-
Humane Endpoint:
-
Following the final blood draw, euthanize the animals using a method approved by the institutional animal care and use committee (IACUC), such as CO₂ asphyxiation followed by a secondary method.
-
Part 4: Blood Sample Handling and Lactate Analysis
Accurate lactate measurement is critical and requires strict adherence to pre-analytical and analytical procedures.
-
Sample Collection: Glycolysis continues in vitro in blood samples, leading to a factitious increase in lactate concentration of up to 0.7 mmol/L per hour.[15] To prevent this, blood must be collected into tubes containing a glycolysis inhibitor, typically sodium fluoride with an anticoagulant like potassium oxalate or EDTA .
-
Sample Type: Lactate can be measured in whole blood, plasma, or cerebrospinal fluid.[15] While arterial blood is the gold standard, capillary blood from a tail or earlobe nick is often sufficient and less invasive for rodent studies.[16] Be aware that plasma lactate concentrations can be different from whole blood concentrations, so consistency is key.[17]
-
Analytical Methods:
-
Enzymatic-Electrochemical Biosensors: This is the most common method used in blood gas analyzers and handheld point-of-care meters (e.g., Lactate Pro, Accusport). Lactate oxidase on a test strip reacts with lactate to produce hydrogen peroxide, which generates a measurable electrical current proportional to the lactate concentration.[16][18] These are fast, require a small sample volume, and are ideal for serial measurements.
-
Enzymatic-Colorimetric/Photometric Assays: These are standard laboratory methods, often used in plate-based assay kits. Lactate dehydrogenase (LDH) oxidizes lactate to pyruvate, which is coupled to a reaction that produces a colored or fluorescent product.[19] This method is highly accurate but more time-consuming.
-
Part 5: Data Interpretation and Trustworthiness
A self-validating protocol requires clear expected outcomes and the inclusion of proper controls.
-
Expected Results: In a successful experiment, the control group should exhibit a significant rise in blood lactate following the induction challenge. The treatment group (receiving 2,2-DCP or DCA) is expected to show a significantly attenuated rise in peak lactate levels compared to the control group.[9] Furthermore, the rate of lactate clearance in the post-challenge recovery period may be faster in the treatment group.
-
Self-Validation & Controls:
-
Vehicle Control: Essential for confirming that the observed effect is due to the compound and not the stress of injection or the vehicle itself.
-
Baseline Measurements: Crucial for establishing that both groups start from a similar metabolic state.
-
Positive Control (Optional): Using a well-characterized compound like DCA can help validate a new experimental setup or when testing a novel analog like 2,2-DCP.
-
-
Potential Pitfalls:
-
High Variability: Metabolic studies can have high inter-animal variability. Ensure adequate group sizes (n≥6) and strict standardization of procedures (fasting time, exercise protocol, sampling technique).
-
Toxicity: At high doses, chlorinated propionates can have off-target effects, including potential kidney and liver toxicity.[20] Monitor animals for signs of distress. If using a new compound or a high dose, a preliminary toxicity study may be warranted.
-
Part 6: Ethical Considerations in Animal Research
All research involving animals must be conducted with the highest ethical standards and receive prior approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
-
The 3Rs Principle: The experimental design should adhere to the principles of Replacement, Reduction, and Refinement .[21]
-
Replacement: Use non-animal alternatives whenever possible.
-
Reduction: Use the minimum number of animals necessary to obtain statistically valid results.
-
Refinement: Minimize any potential pain, suffering, or distress. This includes proper handling, use of anesthesia where appropriate, and establishing humane endpoints.[22]
-
-
Justification: The scientific purpose of the research must be significant enough to justify the use of animals.[23]
-
Humane Endpoints: An animal observed in a state of severe distress that cannot be alleviated should be immediately and humanely euthanized.[23] For exercise studies, "exhaustion" must be carefully defined and not exceeded to the point of collapse.
References
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Roca, J., Segura, R., Galilea, J., & Mas, E. (1991). A comparative study of blood lactate analytic methods. PubMed. [Link]
-
Association for Laboratory Medicine. (2016). Lactate (plasma/whole blood/CSF/fetal scalp/Fluid). acb.org.uk. [Link]
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Gobatto, C. A., de Mello, M. A., Sibuya, C. Y., & de Azevedo, J. R. (2007). Protocols for hyperlactatemia induction in the lactate minimum test adapted to swimming rats. PubMed. [Link]
-
Huckabee, W. E. (1976). Methodology of Lactate Assay. Karger Publishers. [Link]
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National Health and Medical Research Council. (n.d.). 2,2-DPA. Australian Drinking Water Guidelines. [Link]
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Acutecaretesting.org. (2017). Lactate measurement: arterial versus capillary blood. acutecaretesting.org. [Link]
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American Psychological Association. (2022). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. apa.org. [Link]
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Universität Bremen. (n.d.). Ethical Guidelines for Animal Experimentation. uni-bremen.de. [Link]
-
Olesen, M. D., Krarup, K. B., Nielsen, C., & Ali, S. (2000). Examination of four different instruments for measuring blood lactate concentration. PubMed. [Link]
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Ribes, G., Valette, G., Valette, J. F., & Loubatieres-Mariani, M. M. (1981). Sodium 2-chloropropionate: its effects on experimental hyperlactatemia in the dog. PubMed. [Link]
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Kiani, A. K., Pheby, D., Henehan, G., et al. (2022). Ethical considerations regarding animal experimentation. PMC - NIH. [Link]
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The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. [Link]
-
Loubatieres, A., Valette, G., Ribes, G., et al. (1978). [Sodium dichloracetate: its application to the therapeutics of experimental hyperiactatemia (author's transl)]. PubMed. [Link]
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Morita, T., Sasa, H., Kishi, A., et al. (2022). Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis. PMC - NIH. [Link]
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Haugrud, A. B., Zhuang, Y., Coppock, J. D., & Miskimins, W. K. (2014). Dichloroacetate enhances apoptotic cell death via oxidative damage and attenuates lactate production in metformin-treated breast cancer cells. DCA Guide. [Link]
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Schneider, J., O'Donnell, R., & Stacpoole, P. W. (1995). The effects of dichloroacetate on lactate accumulation and endurance in an exercising rat model. PubMed. [Link]
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van de Worp, W. P. H., van der Stelt, I., van der Koog, F. E., et al. (2022). Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities. MDPI. [Link]
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Stacpoole, P. W. (2003). Efficacy of dichloroacetate as a lactate-lowering drug. PubMed - NIH. [Link]
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Morita, T., Sasa, H., Kishi, A., et al. (2022). Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis. PubMed. [Link]
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Graf, H., Leach, W., & Arieff, A. I. (1985). Effects of dichloroacetate in the treatment of hypoxic lactic acidosis in dogs. PMC. [Link]
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Mor, I., Cheung, F., & Halperin, M. (1991). Mechanisms by which dichloroacetate lowers lactic acid levels: the kinetic interrelationships between lactate, pyruvate, alanine, and glucose. PubMed. [Link]
-
de Jager, L., Burger, J. A., van der Watt, E., et al. (2021). Pyruvate Dehydrogenase Kinase Inhibitor Dichloroacetate Improves Host Control of Salmonella enterica Serovar Typhimurium Infection in Human Macrophages. Frontiers. [Link]
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Loubatieres, A., Mariani, M. M., Ribes, G., & Valette, G. (1976). [Correction of experimental hyperlactatemia and lactic acidosis by sodium dischloroacetate]. PubMed. [Link]
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Berger, W., De-Kalbermatten, H., & Gmunder, U. (1977). An experimental model of phenformin-induced lactic acidosis in rats. SciSpace. [Link]
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- 23. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
Application Notes and Protocols: In Vitro Assay for PDK Inhibition Using Sodium 2,2-Dichloropropionate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Pyruvate Dehydrogenase Kinase (PDK) represents a critical regulatory node in cellular metabolism, acting as a gatekeeper that links glycolysis to the tricarboxylic acid (TCA) cycle.[1][2] Its role in phosphorylating and thereby inactivating the Pyruvate Dehydrogenase Complex (PDC) has significant implications in various pathological conditions, most notably in cancer, where it contributes to the Warburg effect.[1][3][4] This metabolic shift towards aerobic glycolysis is a hallmark of many tumors, making PDK an attractive target for therapeutic intervention.[1][4] Sodium 2,2-dichloropropionate (DCA) is a well-characterized inhibitor of PDK.[5][6] By inhibiting PDK, DCA reactivates the PDC, promoting the metabolic flux of pyruvate into the mitochondria for oxidative phosphorylation.[7][8][9] This application note provides a detailed, field-proven protocol for an in vitro assay to quantify the inhibitory effect of DCA on PDK activity. The methodology leverages the robust and sensitive ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as a direct indicator of enzyme activity.[10][11] This guide is designed to provide researchers with a comprehensive and self-validating system to accurately assess PDK inhibition, complete with explanations of the underlying scientific principles and practical insights for successful implementation.
Scientific Background and Assay Principle
1.1 The Pivotal Role of PDK in Cellular Metabolism
The Pyruvate Dehydrogenase Complex (PDC) is a multi-enzyme complex located in the mitochondrial matrix that catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a key substrate for the TCA cycle.[12] This reaction is a critical checkpoint in cellular energy metabolism. The activity of the PDC is tightly regulated by a phosphorylation/dephosphorylation cycle.[8] Pyruvate Dehydrogenase Kinases (PDKs) are a family of four isoenzymes (PDK1-4) that phosphorylate and inactivate the E1α subunit of the PDC.[13][14][15] This inactivation shunts pyruvate away from the TCA cycle and towards lactate production, even in the presence of oxygen—a phenomenon known as the Warburg effect in cancer cells.[1][3] Conversely, Pyruvate Dehydrogenase Phosphatases (PDPs) dephosphorylate and reactivate the PDC.[13] The balance between PDK and PDP activity is therefore crucial in determining the metabolic fate of pyruvate.
1.2 Sodium 2,2-Dichloropropionate (DCA) as a PDK Inhibitor
Sodium 2,2-dichloropropionate, commonly known as dichloroacetate or DCA, is a small molecule that acts as an inhibitor of PDK.[16][17] By inhibiting PDK, DCA prevents the phosphorylation and inactivation of the PDC.[5][18] This leads to a metabolic shift from glycolysis to glucose oxidation within the mitochondria, which can induce apoptosis in cancer cells.[17][18] The ability of DCA to reverse the Warburg effect has made it a subject of intense research in oncology and other metabolic disorders.[6][7]
1.3 Principle of the ADP-Glo™ Kinase Assay
To quantify the inhibitory effect of DCA on PDK, we employ the ADP-Glo™ Kinase Assay. This luminescent assay is a universal and highly sensitive method for measuring the activity of any ADP-generating enzyme, including kinases.[10][11][19] The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The PDK enzyme, its substrate (a peptide derived from the PDC E1α subunit), and ATP are incubated with or without the inhibitor (DCA). During this reaction, PDK transfers a phosphate group from ATP to the substrate, producing ADP. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining unconsumed ATP.[10][20]
-
ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin system to produce a luminescent signal that is directly proportional to the amount of ADP produced, and therefore, to the PDK activity.[10][11]
The inhibition of PDK by DCA will result in a decrease in ADP production and, consequently, a lower luminescent signal.
Visualizing the Workflow and Pathway
To provide a clear conceptual framework, the following diagrams illustrate the PDK signaling pathway and the experimental workflow of the in vitro inhibition assay.
Caption: PDK Signaling Pathway and Site of DCA Inhibition.
Caption: Experimental Workflow for the PDK Inhibition Assay.
Materials and Methods
3.1 Reagents and Equipment
| Reagent/Equipment | Supplier | Catalog Number (Example) |
| Recombinant Human PDK1 | Promega | V2761 |
| PDKtide (Substrate) | Promega | V2761 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Sodium 2,2-dichloropropionate (DCA) | Selleck Chemicals | S8625 |
| ATP, 10mM Solution | Promega | V9101 |
| Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA) | - | - |
| Dithiothreitol (DTT) | - | - |
| White, Opaque 384-well Assay Plates | Greiner Bio-One | 781075 |
| Plate-reading Luminometer | BMG LABTECH | PHERAstar FS |
| Multichannel Pipettes | - | - |
3.2 Preparation of Reagents
-
1X Kinase Buffer: Prepare a working solution of kinase buffer containing 50µM DTT.[21]
-
PDK Enzyme Solution: Thaw the recombinant PDK enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 10 ng/µl) in 1X Kinase Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay.[21]
-
Substrate/ATP Mix: Prepare a 2X working solution of the PDKtide substrate and ATP in 1X Kinase Buffer. The final concentrations in the reaction will be 1X. For example, to achieve a final concentration of 100 µM substrate and 25 µM ATP, prepare a 2X solution of 200 µM substrate and 50 µM ATP. The optimal substrate and ATP concentrations may need to be determined experimentally.
-
DCA Stock Solution: Prepare a high-concentration stock solution of DCA (e.g., 100 mM) in sterile water.
-
DCA Serial Dilutions: Prepare a serial dilution of DCA in 1X Kinase Buffer to achieve a range of concentrations for testing. Ensure the final DMSO concentration, if used for other inhibitors, does not exceed 1%.[22]
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.[10][23] Equilibrate both reagents to room temperature before use.
Experimental Protocol
This protocol is designed for a 384-well plate format with a final reaction volume of 5 µl for the kinase reaction.[23]
-
Dispense DCA/Inhibitor: Add 1 µl of the serially diluted DCA or control (1X Kinase Buffer for no-inhibitor control, and a known inhibitor like Staurosporine for a positive control) to the appropriate wells of the 384-well plate.[21]
-
Add PDK Enzyme: Add 2 µl of the diluted PDK enzyme solution to each well.
-
Initiate Kinase Reaction: Add 2 µl of the Substrate/ATP mix to each well to start the reaction.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.[21]
-
Stop Reaction and Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[10][23]
-
Convert ADP to ATP and Detect: Add 10 µl of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes.[10][23]
-
Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.
4.1 Assay Controls
-
No-Enzyme Control ("Blank"): Contains all reaction components except the PDK enzyme. This is used to determine the background signal.
-
No-Inhibitor Control ("Positive Control"): Contains all reaction components, including the enzyme, but no DCA. This represents 100% enzyme activity.
-
Positive Inhibition Control: A known PDK inhibitor can be used to validate the assay's ability to detect inhibition.
Data Analysis and Interpretation
-
Correct for Background: Subtract the average luminescence signal of the "Blank" wells from all other readings.
-
Calculate Percent Inhibition: The percent inhibition for each DCA concentration is calculated using the following formula:
% Inhibition = 100 * (1 - (SignalDCA / SignalNo-Inhibitor))
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of DCA that inhibits PDK activity by 50%. This value is determined by plotting the percent inhibition against the logarithm of the DCA concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Field-Proven Insights and Troubleshooting
-
Enzyme and Substrate Titration: It is crucial to perform initial enzyme and substrate titrations to determine the optimal concentrations that result in a signal within the linear range of the ADP-Glo™ assay. This ensures that the assay is sensitive to changes in enzyme activity upon inhibitor addition.
-
Linearity of the Kinase Reaction: The 60-minute incubation time should be within the linear range of the kinase reaction. A time-course experiment can be conducted to verify this.
-
Reagent Stability: Ensure that all reagents, especially the reconstituted ADP-Glo™ and Kinase Detection Reagents, are handled and stored according to the manufacturer's recommendations to maintain their activity.[24][25]
-
Plate Reader Settings: Optimize the integration time on the luminometer to achieve a high signal-to-background ratio without saturating the detector.[26]
-
Z'-Factor: To assess the quality and robustness of the assay for high-throughput screening, the Z'-factor can be calculated. A Z'-factor greater than 0.5 indicates an excellent assay.[19]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the in vitro assessment of PDK inhibition by sodium 2,2-dichloropropionate using the ADP-Glo™ Kinase Assay. By understanding the underlying principles and adhering to the detailed methodology, researchers can generate reliable and reproducible data to advance our understanding of PDK's role in disease and to facilitate the development of novel therapeutic agents targeting this critical metabolic enzyme. The self-validating nature of the described controls and the detailed procedural steps are designed to ensure the trustworthiness and accuracy of the experimental outcomes.
References
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Bonnet, S., et al. (2007). A mitochondria-K+ channel axis is suppressed in cancer and its normalization promotes apoptosis and inhibits cancer growth. Cancer Cell, 11(1), 37-51. [Link]
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Cao, D. L., et al. (2022). Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications. Signal Transduction and Targeted Therapy, 7(1), 1-18. [Link]
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Cui, L., et al. (2020). The Implications of PDK1–4 on Tumor Energy Metabolism, Aggressiveness and Therapy Resistance. Frontiers in Oncology, 10, 588723. [Link]
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James, M. O., & Jahn, S. C. (2024). Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. Pharmaceuticals, 17(6), 744. [Link]
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Koukourakis, M. I. (2019). Metabolic Flexibility in Cancer: Targeting the Pyruvate Dehydrogenase Kinase:Pyruvate Dehydrogenase Axis. Molecular Cancer Therapeutics, 18(10), 1683-1691. [Link]
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McFate, T., et al. (2008). Regulating mitochondrial metabolism by targeting pyruvate dehydrogenase with dichloroacetate, a metabolic messenger. Experimental & Molecular Medicine, 40(3), 233-245. [Link]
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Peng, F., et al. (2020). Pyruvate dehydrogenase kinase 1 interferes with glucose metabolism reprogramming and mitochondrial quality control to aggravate stress damage in cancer. Journal of Experimental & Clinical Cancer Research, 39(1), 1-17. [Link]
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CAM-Cancer Consortium. (2019). Dichloroacetate (DCA). CAM-Cancer. [Link]
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Wikipedia. Pyruvate dehydrogenase kinase. [Link]
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Zhang, W., et al. (2015). Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target?. International Journal of Biological Sciences, 11(12), 1390–1400. [Link]
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Canadian College of Naturopathic Medicine. (2022). Dichloroacetate (DCA) in Cancer Care. CCNM. [Link]
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Grokipedia. Pyruvate dehydrogenase kinase. [Link]
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Michelakis, E. D., et al. (2013). Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology. Frontiers in Oncology, 3, 51. [Link]
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ResearchGate. (2019). Pyruvate dehydrogenase kinases (PDKs):An Overview towards Clinical Applications. [Link]
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Uddin, M. S., et al. (2015). Pyruvate Dehydrogenase Kinase as a Potential Therapeutic Target for Malignant Gliomas. Current Cancer Drug Targets, 15(2), 132-146. [Link]
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Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 560-572. [Link]
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Bio-Techne. Recombinant Human Active PDK-1. [Link]
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BPS Bioscience. PDK3 Kinase Assay Kit. [Link]
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BellBrook Labs. (2011). Comparison of ADP Detection Methods Used for High Throughput Screening. [Link]
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de Moura, H. C. C., et al. (2022). Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α. International Journal of Molecular Sciences, 23(19), 11682. [Link]
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BPS Bioscience. PDK1 Enzyme Datasheet. [Link]
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BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
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Promega Corporation. (2009). A Sensitive, Universal Kinase Assay Ideal for Use with Low-Turnover Enzymes. Promega Connections. [Link]
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Patsnap. (2024). What is Sodium Dichloroacetate used for?. Patsnap Synapse. [Link]
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Knoechel, T. R., et al. (2006). Structure of Pyruvate Dehydrogenase Kinase: NOVEL FOLDING PATTERN FOR A SERINE PROTEIN KINASE. Journal of Biological Chemistry, 281(7), 4138-4146. [Link]
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ResearchGate. (a) Chemical structure of DCA. (b) Mechanism of action of DCA: PDK: pyruvate dehydrogenase kinase; PDH. [Link]
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Creative Diagnostics. PDK-1 Signaling Pathway. [Link]
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Vanhove, K., et al. (2021). Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities. Cancers, 13(21), 5539. [Link]
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Alessi, D. R. (2023). The choreography of protein kinase PDK1 and its diverse substrate dance partners. Biochemical Society Transactions, 51(5), 1845-1860. [Link]
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Singh, P., et al. (2024). Investigating Pyruvate Dehydrogenase Kinase 3 Inhibitory Potential of Myricetin Using Integrated Computational and Spectroscopic Approaches. ACS Omega. [Link]
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Patel, M. S., & Korotchkina, L. G. (2006). The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation. Journal of Biological Chemistry, 281(33), 23225-23228. [Link]
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ResearchGate. Validation of the functional PDK assay (A) The pyruvate dehydrogenase.... [Link]
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Lee, H., et al. (2022). Anti-Metastatic Effect of Pyruvate Dehydrogenase Kinase 4 Inhibition in Bladder Cancer via the ERK, SRC, and JNK Pathways. International Journal of Molecular Sciences, 23(21), 13240. [Link]
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Chen, Y., et al. (2024). Pan-cancer analysis reveals PDK family as potential indicators related to prognosis and immune infiltration. Journal of Translational Medicine, 22(1), 1-17. [Link]
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Application Notes & Protocols for the Bioremediation of Dalapon Sodium-Contaminated Soil
Abstract: This document provides a comprehensive technical guide for researchers and environmental scientists on the bioremediation of soil contaminated with dalapon sodium (the sodium salt of 2,2-dichloropropionic acid). Dalapon is a legacy organochlorine herbicide once used extensively for controlling grasses.[1][2] Its high water solubility and persistence in the absence of microbial activity present a significant risk for soil and groundwater contamination.[3][4] This guide details the core principles of microbial degradation of dalapon, outlines critical environmental factors, and provides detailed protocols for both ex-situ (laboratory-scale) and in-situ (field-scale) bioremediation strategies. Methodologies for monitoring and validation are also presented to ensure a self-validating and effective remediation process.
Introduction to Dalapon Sodium and Its Environmental Fate
Dalapon sodium was a widely used selective herbicide for the control of annual and perennial grasses in both agricultural and non-crop settings, such as drainage ditches and railroad tracks.[3][5] Although many of its registrations have been canceled, its legacy as a soil and water contaminant persists.[6]
Dalapon is highly soluble in water, which means it does not bind strongly to soil particles and can readily leach into groundwater.[2][3] While chemical hydrolysis and photolysis can occur, microbial degradation is the primary and most rapid mechanism for its removal from the environment.[2][3] The persistence of dalapon in soil can vary from two to four weeks under conditions favorable for microbial growth to as long as six months in less active soils.[3] Effective bioremediation, therefore, hinges on understanding and optimizing the conditions that support robust microbial activity.
The Science of Dalapon Bioremediation: Microbial Mechanisms
The bioremediation of dalapon is primarily an aerobic process carried out by various soil microorganisms. The key to its degradation is the enzymatic cleavage of the carbon-chlorine bonds, a process known as dehalogenation.
2.1 Key Microbial Players A diverse range of bacteria has been identified with the ability to degrade dalapon. The presence and proliferation of these specific microbes are central to successful remediation. Incubation of soils with dalapon has been shown to cause a significant increase in the populations of these degrading bacteria.[7] Key genera include:
2.2 Enzymatic Degradation Pathway The breakdown of dalapon is initiated by a dehalogenase enzyme, which removes the chlorine atoms from the propionic acid backbone. Molecular modeling suggests a plausible role for L-2-haloacid dehalogenase in this process.[8] The degradation proceeds through the following simplified pathway:
-
Dehalogenation: The two chlorine atoms are sequentially removed from the 2,2-dichloropropionate molecule. This is the rate-limiting step.
-
Formation of Pyruvic Acid: The dehalogenated intermediate is converted to pyruvic acid.[3]
-
Entry into Central Metabolism: Pyruvic acid is a central metabolite in cellular respiration and is readily mineralized by microorganisms into carbon dioxide and water.
Below is a diagram illustrating this proposed degradation pathway.
Caption: Proposed microbial degradation pathway of dalapon.
Optimizing Bioremediation: Key Environmental Factors
The success and rate of dalapon bioremediation are highly dependent on creating and maintaining an environment conducive to the growth and enzymatic activity of degrading microorganisms.[11]
| Parameter | Optimal Range/Condition | Rationale & Causality |
| pH | 6.5 - 8.0 | Most soil bacteria, including known dalapon degraders, thrive in neutral to slightly alkaline conditions. Extreme pH can denature dehalogenase enzymes. |
| Temperature | 20°C - 30°C | Mesophilic bacteria are typically responsible for pesticide degradation. Lower temperatures slow metabolic rates, while excessively high temperatures can be lethal. |
| Moisture Content | 50% - 70% of Water Holding Capacity | Adequate moisture is essential for microbial life and for dissolving dalapon, making it bioavailable. However, waterlogged (anaerobic) conditions can inhibit the aerobic bacteria responsible for degradation. |
| Oxygen | Aerobic Conditions | The enzymatic degradation of dalapon is primarily an aerobic process. Oxygen acts as the terminal electron acceptor during cellular respiration, which provides the energy for microbial growth and metabolism. |
| Nutrient Availability | C:N:P ratio of ~100:10:1 | Microorganisms require essential nutrients like nitrogen and phosphorus for growth and enzyme synthesis. Contaminated soils are often nutrient-poor, and amendment (biostimulation) is usually necessary. |
| Organic Matter | Moderate Levels | Organic matter can serve as a primary energy source for microbes (co-metabolism). However, some easily degradable carbon sources like glucose can sometimes depress the rate of dalapon breakdown by shifting the microbial community.[7] |
Protocol 1: Ex-situ Bioremediation in a Laboratory-Scale Slurry Bioreactor
This protocol is designed to assess the feasibility of bioremediation for a specific dalapon-contaminated soil and to optimize degradation parameters before field-scale application. Ex-situ methods involve excavating the contaminated soil for treatment in a controlled environment.[12][13]
4.1 Materials & Equipment
-
Contaminated soil, sieved (<2 mm)
-
Bench-top slurry bioreactors or flasks[14]
-
Shaker table
-
pH meter and temperature probe
-
Nutrient solutions (Nitrogen source: e.g., (NH₄)₂SO₄; Phosphorus source: e.g., K₂HPO₄)
-
Sterile deionized water
-
Analytical equipment for dalapon quantification (e.g., LC-MS/MS, GC-ECD)[15][16]
4.2 Experimental Workflow
Caption: Workflow for a laboratory-scale bioremediation study.
4.3 Step-by-Step Methodology
-
Initial Soil Characterization:
-
Measure the baseline concentration of dalapon in the contaminated soil.
-
Determine soil pH, moisture content, organic matter, and nutrient levels (N, P).
-
Estimate the initial population of dalapon-degrading bacteria using a most-probable-number (MPN) method if possible.[7]
-
-
Bioreactor Setup:
-
For each bioreactor, create a soil-water slurry. A common ratio is 1:2.5 soil-to-water (w/v), creating a 40% slurry.[14]
-
Prepare multiple reactors to test different conditions (e.g., unamended control, nutrient-amended, bioaugmented).
-
Control Reactor: Soil and sterile water only. This accounts for any abiotic degradation.
-
Biostimulation Reactor: Soil, water, and nutrient amendments to achieve a target C:N:P ratio of 100:10:1.
-
Bioaugmentation Reactor: Soil, water, nutrients, and an inoculum of a known dalapon-degrading microbial consortium.[17]
-
-
Incubation:
-
Place the reactors on a shaker table at a moderate speed (e.g., 150 rpm) to ensure the slurry is well-mixed and aerated.
-
Maintain a constant temperature, typically 25°C.
-
Ensure the reactors are not sealed airtight to allow for gas exchange.
-
-
Monitoring and Sampling:
-
At regular intervals (e.g., Day 0, 3, 7, 14, 21, 28), collect slurry samples from each reactor.
-
Measure the pH of the slurry and adjust if necessary.
-
Process the samples for dalapon analysis. This typically involves solvent extraction followed by analysis using a validated chromatographic method.[15][18]
-
-
Data Analysis:
-
Plot the concentration of dalapon versus time for each condition.
-
Calculate the degradation rate and half-life (t₁/₂) for each treatment.
-
Compare the results from the different reactors to determine the most effective remediation strategy.
-
Protocol 2: In-situ Bioremediation Application
In-situ bioremediation treats the contaminated soil in place, which is often more cost-effective and less disruptive for large areas.[13][19] This protocol focuses on biostimulation and bioventing to enhance the activity of indigenous dalapon-degrading microorganisms.
5.1 Site Assessment and Preparation
-
Delineate Contamination: Conduct thorough soil sampling to map the horizontal and vertical extent of the dalapon contamination.
-
Hydrogeological Assessment: Evaluate soil type, permeability, and groundwater depth and flow direction. This is critical because dalapon's high mobility poses a risk of leaching.[4]
-
Install Infrastructure:
-
Injection/Infiltration Wells: For delivering nutrients and water.
-
Venting Wells: To supply oxygen to the subsurface (bioventing).
-
Monitoring Wells: To collect soil and groundwater samples to track remediation progress.
-
5.2 Step-by-Step Methodology
-
Tilling and Soil Amendment:
-
If contamination is shallow (<1 meter), till the soil to improve aeration.
-
Apply a slow-release source of nitrogen and phosphorus to the surface based on the soil's needs, determined during the site assessment.
-
-
Nutrient and Water Application (Biostimulation):
-
Prepare an aqueous solution of nutrients (e.g., ammonium nitrate and potassium phosphate).
-
Inject or infiltrate this solution into the contaminated zone through the prepared wells or via surface application.
-
Manage moisture levels through controlled irrigation, aiming for 50-70% of the soil's water holding capacity to ensure dalapon is dissolved and available to microbes without creating anaerobic conditions.
-
-
Aeration (Bioventing):
-
Force air into the subsurface through the venting wells. This provides the necessary oxygen to stimulate the aerobic degradation of dalapon.
-
The required flow rate will depend on the soil's permeability and the extent of the contamination.
-
-
Long-Term Monitoring:
-
On a scheduled basis (e.g., monthly or quarterly), collect soil and groundwater samples from the monitoring wells.
-
Analyze samples for dalapon concentration to track the reduction over time.
-
Monitor key environmental parameters (pH, dissolved oxygen, nutrient levels) and adjust the treatment as needed.
-
Monitoring and Analytical Validation
Reliable analytical methods are crucial for validating the success of any bioremediation project.
-
Sample Preparation: Soil samples typically require extraction with a suitable solvent, such as methyl-tert-butyl-ether (MTBE), after pH adjustment.[16]
-
Analytical Techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, selectivity, and ability to provide near-zero chance of false positives with minimal sample preparation.[15][20]
-
Gas Chromatography with Electron Capture Detection (GC-ECD): A widely used method that requires derivatization of dalapon to a methyl ester before analysis.[16]
-
Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS): A direct injection method that avoids complex sample extraction steps.[21]
-
A successful remediation is marked by a consistent decline in dalapon concentration to below the target regulatory levels, coupled with evidence of microbial activity (e.g., increased CO₂ evolution or stable degrader populations).
Conclusion
The bioremediation of dalapon sodium-contaminated soil is a scientifically sound and effective approach that leverages natural microbial processes. Success is contingent upon a thorough understanding of the contaminant's behavior, the specific microbial communities involved, and the careful optimization of key environmental factors. By following systematic laboratory and field protocols, researchers and environmental professionals can design and implement robust, self-validating remediation strategies to restore contaminated sites.
References
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- Extension Toxicology Network. (n.d.). DALAPON. EXTOXNET PIP.
- Anonymous. (2025, August 6). Microbial Dehalogenation: 3-Chloropropanoic Acid (3-CPA) Degradation as a Case Study 1.
- ALS Environmental. (2021, March 3). Haloacetic Acid and Dalapon analysis by LC-MS/MS Technique.
- OEHHA. (2009, June 19). Update of PHG for Dalapon (2,2-Dichloropropanoic Acid).
- Anonymous. Enzyme evolution in a microbial community growing on the herbicide Dalapon. PubMed.
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- Anonymous. (2020, May 26). High-throughput and reliable determination of 13 haloacetic acids and dalapon in water and evaluation of control strategies.
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- Mount Laurel MUA. (2022, June). Dalapon (C3H4Cl2O2).
- Anonymous. (2025, August 6). The occurrence of the herbicide dalapon (2,2-dichloropropionate) in potable water as a disinfection by-product.
- Anonymous. (2021, December 19). In situ and ex situ bioremediation of heavy metals: the present scenario.
- Anonymous. (2024, October 12). In Situ and Ex Situ Bioremediation of Different Persistent Soil Pollutants as Agroecology Tool. MDPI.
- Anonymous. (2015, November 17). Analysis of Haloacetic Acids, Bromate, and Dalapon in Natural Waters by Ion Chromatography Tandem Mass Spectrometry. Agilent.
- Anonymous. (2024, August 22). In Situ vs.
- Maitra, S. (n.d.).
- VertaseFLI. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). METHOD 552.2 DETERMINATION OF HALOACETIC ACIDS AND DALAPON IN DRINKING WATER BY LIQUID-LIQUID EXTRACTION, DERIVATIZATION AND GAS CHROMATOGRAPHY WITH ELECTRON CAPTURE DETECTION.
- Anonymous. (n.d.). Bioremediation techniques as affected by limiting factors in soil environment. Frontiers.
- Anonymous. (2025, January 27). Bioremediation of Soil Pollution: An Effective Approach for Sustainable Agriculture. LinkedIn.
- Anonymous. (2023, May 4). The Occurrence of Haloacetic Acids and Dalapon in Bottled Waters and an Assessment of Their Health Risk.
- Anonymous. (n.d.). Bioremediation of Pesticides: A Case Study.
- Mishra, M. K., Singh, S. K., & Kumar, A. (2021). Environmental factors affecting the bioremediation potential of microbes. Semantic Scholar.
- Anonymous. (2023, October 18).
- Anonymous. (2017, June 29). Effective bioremediation of a petroleum-polluted saline soil by a surfactant-producing Pseudomonas aeruginosa consortium. PMC.
- Azis, A., et al. (n.d.). Bioremediation of Contaminated Soil with Heavy Oil Technique. IOP Conference Series: Earth and Environmental Science.
- Anonymous. (2019, April 9). An overview on the impact, interaction and fate of xenobiotic-soil organic matter complexes.
Sources
- 1. scholars.okstate.edu [scholars.okstate.edu]
- 2. extoxnet.orst.edu [extoxnet.orst.edu]
- 3. archive.epa.gov [archive.epa.gov]
- 4. Dalapon-sodium [sitem.herts.ac.uk]
- 5. archive.epa.gov [archive.epa.gov]
- 6. Update of PHG for Dalapon (2,2-Dichloropropanoic Acid) - OEHHA [oehha.ca.gov]
- 7. Populations of Dalapon-decomposing Bacteria in Soil as Influenced by Additions of Dalapon or Other Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coupling dalapon biodegradation with electricity generation in microbial fuel cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme evolution in a microbial community growing on the herbicide Dalapon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Bioremediation techniques as affected by limiting factors in soil environment [frontiersin.org]
- 12. rjlbpcs.com [rjlbpcs.com]
- 13. In-situ and Ex-situ Bioremediation in Land Cleanup [vertasefli.co.uk]
- 14. journal.unila.ac.id [journal.unila.ac.id]
- 15. Haloacetic Acid and Dalapon analysis by LC-MS/MS Technique | Latest News | ALS Laboratories (UK) Ltd [alsenvironmental.co.uk]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. journalijpss.com [journalijpss.com]
- 18. Determination of the herbicides frenock and dalapon in soil and river water by mass fragmentography - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. In Situ vs. Ex Situ Bioremediation: Choosing the Right Strategy • Environmental Studies (EVS) Institute [evs.institute]
- 20. High-throughput and reliable determination of 13 haloacetic acids and dalapon in water and evaluation of control strategies - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D0EW00296H [pubs.rsc.org]
- 21. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Troubleshooting poor recovery of dalapon sodium in extraction
Executive Summary: The "Double-Bind" of Dalapon
If you are experiencing low recovery (<60%) with Dalapon sodium, you are likely falling victim to its chemical "double-bind":
-
High Polarity: As a salt (sodium 2,2-dichloropropionate), it is incredibly water-soluble and resists partitioning into organic solvents.
-
High Volatility: Once acidified or derivatized to overcome polarity, the molecule becomes volatile. Standard concentration steps (nitrogen blow-down) often strip the analyte along with the solvent.
This guide moves beyond standard protocols to address the mechanistic causes of loss, focusing on Salting Out Liquid-Liquid Extraction (LLE) and Anion Exchange Solid Phase Extraction (SPE) .
Diagnostic Flowchart
Before altering your chemistry, identify your failure point using this logic flow.
Figure 1: Decision matrix for isolating the root cause of Dalapon loss. Note the critical convergence on volatility risks.
Phase 1: The Chemistry of Extraction (LLE)
The Problem: Partition Coefficient ( )
Dalapon sodium is an ionic salt. In its native state, its Log P is negative, meaning it prefers water over organic solvents by a factor of >100. To extract it, you must convert it to the free acid form (2,2-dichloropropionic acid).
Critical Parameter: pKa ≈ 1.74 Many protocols recommend acidifying to pH 2. This is insufficient. At pH 1.74, 50% of your analyte is still ionized.
-
Target: pH < 1.0.
-
Why: You need to be at least 2 pH units below the pKa to ensure >99% is in the non-ionic (extractable) form.
The Solution: The "Salting Out" Effect
Even as a free acid, Dalapon remains highly polar. Standard LLE with Ethyl Acetate or Methylene Chloride often yields only 40-50% recovery. You must utilize the Salting Out effect to disrupt the hydration shell of the water molecules.
Protocol 1: High-Efficiency LLE for Dalapon
-
Sample Prep: Take 50 mL aqueous sample.
-
Acidification: Add 6N HCl dropwise until pH < 1.0.
-
Saturation: Add NaCl (Sodium Chloride) until the solution is saturated (approx. 15g per 50mL). Do not skip this.
-
Solvent: Use MTBE (Methyl tert-butyl ether) .[1]
-
Why MTBE? It forms a highly efficient extraction system with saturated salt solutions, pushing the polar Dalapon out of the aqueous phase.
-
-
Extraction: Shake vigorously for 5 minutes. Centrifuge to separate phases.
Data: Impact of Salting Out on Recovery
| Condition | Solvent | Salt Added? | Typical Recovery (%) |
|---|---|---|---|
| pH 2.0 | Dichloromethane | No | 35 - 45% |
| pH < 1.0 | MTBE | No | 60 - 70% |
| pH < 1.0 | MTBE | Yes (Saturation) | 90 - 105% |
Phase 2: Solid Phase Extraction (SPE)
The Problem: C18 Retention Failure
Researchers often default to C18 (Reversed Phase) cartridges. Because Dalapon is small and polar, it "breaks through" C18 cartridges even when acidified, leading to massive losses in the load step.
The Solution: Strong Anion Exchange (SAX)
Instead of fighting the charge (acidifying), use it. Dalapon is an anion. Use a Strong Anion Exchange (SAX) cartridge to bind the Dalapon salt directly from the matrix.
Protocol 2: SAX SPE Workflow
-
Conditioning: Methanol -> Water.
-
Loading: Load sample at neutral pH (do not acidify yet). The negatively charged Dalapon binds to the positively charged quaternary amine sorbent.
-
Washing: Wash with Methanol (removes neutrals/interferences). Dalapon stays bound.
-
Elution: Elute with Acidified Methanol (e.g., 10% Sulfuric Acid in Methanol).
Phase 3: The "Silent Killer" - Volatility & Derivatization
This is the most common point of failure. Dalapon free acid and its methyl ester (formed for GC analysis) are volatile.
The "Keeper" Solvent Rule
NEVER evaporate to dryness. If you blow down your extract to dryness under Nitrogen, you will lose 50-90% of your analyte via sublimation/co-evaporation.
Correct Evaporation Technique:
-
Add a "keeper" solvent with a higher boiling point if compatible (e.g., isooctane), OR:
-
Concentrate the MTBE extract to exactly 0.5 mL - 1.0 mL .
-
Do not go further.
Derivatization for GC (Methylation)
Dalapon must be derivatized to be volatile enough for GC columns, but this increases the risk of evaporative loss.
-
Diazomethane: The gold standard for recovery (instant reaction, no heat), but safety hazards (explosive/carcinogenic) make it rare.
-
Acidic Methanol (H2SO4/MeOH): The common alternative.
Mechanism Visualization
Figure 2: Chemical transformation pathway showing critical points of volatility loss.
Frequently Asked Questions (FAQs)
Q: Can I use a standard C18 column if I acidify the sample first? A: It is risky. Even at pH 1, Dalapon is not very hydrophobic. If you must use C18, you need to use "Ion Pairing" reagents (like tetrabutylammonium hydrogen sulfate) to form a neutral complex, but SAX is significantly more robust.
Q: My recovery is good, but my chromatogram is messy. Why? A: If you used the LLE method, you likely extracted humic acids along with Dalapon. A "back-extraction" cleanup step helps:
-
Extract sample with MTBE (Dalapon goes to MTBE).[1]
-
Extract MTBE with basic water (pH 10) (Dalapon goes back to water; organics stay in MTBE).
-
Discard MTBE. Acidify water and re-extract with fresh MTBE.
Q: What is the maximum holding time for samples? A: Per EPA 515.1, samples should be stored at 4°C and extracted within 14 days. However, Dalapon can degrade in the presence of residual chlorine. Ensure Sodium Thiosulfate was added at the time of collection to dechlorinate.[8]
References
-
U.S. Environmental Protection Agency. (1995). Method 515.1: Determination of Chlorinated Acids in Water by Gas Chromatography with an Electron Capture Detector.[9] Revision 4.0.
-
U.S. Environmental Protection Agency. (1995). Method 552.2: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection.[6] Revision 1.0.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6418, Dalapon.
-
Majors, R. E. (2009). Salting Out in Liquid-Liquid Extraction. LCGC North America.
Sources
- 1. researchgate.net [researchgate.net]
- 2. herbiguide.com.au [herbiguide.com.au]
- 3. specartridge.com [specartridge.com]
- 4. medium.com [medium.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. Dalapon-magnesium [sitem.herts.ac.uk]
- 8. legacy.azdeq.gov [legacy.azdeq.gov]
- 9. Gas chromatographic/electron capture detection method for determination of chlorinated acids in water: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium 2,2-dichloropropionate thermal decomposition products
Answering the user's request.## Technical Support Center: Thermal Decomposition of Sodium 2,2-Dichloropropionate (Dalapon-Na)
Welcome to the technical support center for the analysis of Sodium 2,2-Dichloropropionate. This guide is designed for researchers, scientists, and drug development professionals who are investigating the thermal stability and decomposition profile of this compound. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to ensure the accuracy and safety of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the thermal decomposition of Sodium 2,2-Dichloropropionate, also known as Dalapon-sodium.
Q1: What is the reported thermal decomposition temperature for Sodium 2,2-Dichloropropionate?
Sodium 2,2-Dichloropropionate is reported to decompose at temperatures above 166.5°C[1][2]. However, the onset and rate of decomposition can be significantly influenced by factors such as the heating rate, the atmosphere, and the presence of impurities[3]. In aqueous solutions, hydrolysis can occur at temperatures as low as 50°C[4].
Q2: What are the primary products expected from the thermal decomposition?
When heated to decomposition, Sodium 2,2-Dichloropropionate is known to emit toxic fumes containing hydrogen chloride (HCl), sodium oxide (Na₂O), and other chlorine-containing compounds[4][5][6]. The combustion of the free acid form, 2,2-dichloropropionic acid, has been reported to produce carbon monoxide, carbon dioxide, chlorine, and hydrochloric acid[5]. Therefore, the decomposition of the sodium salt under different atmospheric conditions may yield a complex mixture of products.
Q3: What are the main safety concerns when conducting thermal decomposition studies on this compound?
The primary safety concern is the evolution of toxic and corrosive gases, including hydrogen chloride[4][7]. Experiments must be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory[8]. A self-contained breathing apparatus may be necessary for handling large quantities or in case of a spill[7].
Q4: How does the presence of water or alkali affect the stability of Sodium 2,2-Dichloropropionate?
The compound is susceptible to hydrolysis, a process that is slow at 25°C but accelerates significantly at temperatures of 50°C and above, forming pyruvic acid[4][9]. The presence of alkali can cause dehydrochlorination, especially at temperatures above 120°C[4]. This chemical instability in the presence of moisture and bases is a critical consideration, as it can lead to decomposition well below the quoted thermal decomposition temperature of the dry, pure salt[10].
Section 2: Troubleshooting Guide for Experimental Studies
This section provides solutions to specific problems you may encounter during your experiments.
Q1: My thermal analysis (TGA/DSC) results are inconsistent across different runs. What could be the cause?
Inconsistency in thermal analysis is often traced back to variations in experimental parameters. Consider the following:
-
Heating Rate: The rate at which you heat the sample significantly impacts the observed decomposition temperature. Faster heating rates can shift the decomposition onset to higher temperatures[3]. Ensure you use the same, well-defined heating rate for all comparable experiments.
-
Sample Mass and Purity: Variations in sample mass can affect heat transfer and the resulting thermogram. Impurities, especially residual water or alkali from synthesis, can catalyze decomposition pathways, lowering the decomposition temperature[10]. Always use samples of consistent mass and documented purity.
-
Atmosphere: The composition of the purge gas (e.g., inert like nitrogen/argon vs. oxidative like air) dramatically alters the decomposition mechanism and products[11][12]. An inert atmosphere will favor pyrolysis, while an air atmosphere will lead to oxidative decomposition. Ensure your gas flow rate and composition are consistent.
Q2: I am detecting pyruvic acid in my decomposition products even when running a supposedly dry thermal decomposition. Why is this happening?
The presence of pyruvic acid is a strong indicator of hydrolysis[9]. Sodium 2,2-Dichloropropionate is hygroscopic and can absorb atmospheric moisture. Even trace amounts of water can lead to the formation of pyruvic acid at elevated temperatures[4].
-
Causality & Solution: To mitigate this, ensure your sample is thoroughly dried under vacuum before analysis. Store the compound in a desiccator. Handle the sample in a low-humidity environment, such as a glove box, when preparing it for analysis.
Q3: The residue left after my TGA experiment is not the expected sodium oxide or sodium carbonate. What else could it be?
While sodium oxide or sodium carbonate are expected final residues, especially in an oxidative atmosphere, the actual composition can be more complex.
-
Plausible Cause: In an inert atmosphere, reactions can lead to the formation of elemental carbon along with sodium salts like sodium chloride[12]. The decomposition pathway may involve the formation of sodium carbonate (Na₂CO₃) as an intermediate[11].
-
Validation Step: To identify the residue, use analytical techniques such as X-ray Diffraction (XRD) for crystalline materials or elemental analysis.
Q4: I am struggling to get good separation and identification of the volatile decomposition products using GC-MS. What can I do?
The volatile products are likely a complex mixture of small, polar, and potentially corrosive compounds.
-
Expert Recommendation: Standard non-polar GC columns may not provide adequate separation. Consider using a column with a more polar stationary phase.
-
Derivatization: For compounds that are difficult to analyze directly, such as carboxylic acids, derivatization can improve chromatographic behavior and mass spectral identification[13].
-
Direct Analysis: Alternatively, consider using a hyphenated technique like TGA-FTIR or TGA-MS, which analyzes the evolved gases directly as they are produced, avoiding challenges with sample collection and injection.
Section 3: Experimental Protocols & Data
Workflow for Thermal Decomposition Analysis
The following diagram outlines a comprehensive workflow for investigating the thermal decomposition of Sodium 2,2-Dichloropropionate.
Caption: A structured workflow for characterizing the thermal decomposition of a chemical compound.
Protocol: Thermogravimetric Analysis (TGA)
This protocol describes the determination of mass loss of Sodium 2,2-Dichloropropionate as a function of temperature.
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Start the purge gas (high purity nitrogen or zero air) at a flow rate of 50-100 mL/min. Allow the system to stabilize.
-
-
Sample Preparation:
-
Weigh 5-10 mg of pre-dried Sodium 2,2-Dichloropropionate into a clean TGA pan (platinum or alumina). Record the exact mass.
-
Place the pan into the TGA autosampler or furnace.
-
-
TGA Method:
-
Equilibration: Equilibrate the sample at 30°C for 5 minutes.
-
Heating Ramp: Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and experiment time. Slower or faster rates can be used to investigate kinetic effects[3][14].
-
Data Collection: Record mass, temperature, and time throughout the experiment.
-
-
Post-Analysis:
-
Cool the furnace to room temperature.
-
Carefully remove the sample pan and weigh the remaining residue.
-
Analyze the resulting thermogram to determine the onset temperature of decomposition and the percentage of mass loss at each step.
-
Proposed Decomposition Pathway
The following diagram illustrates a simplified, hypothetical decomposition pathway based on reported products. The exact mechanism can be complex and atmosphere-dependent.
Caption: A conceptual diagram of potential products from thermal decomposition.
Summary of Properties and Decomposition Data
| Property | Value / Observation | Source(s) |
| Chemical Formula | C₃H₃Cl₂NaO₂ | [15] |
| Molecular Weight | 164.94 g/mol | [15] |
| Appearance | White to tan powder | [4] |
| Decomposition Temp. | >166.5°C | [1][2] |
| Hydrolysis Temp. | Accelerated at ≥50°C | [4] |
| Decomposition Fumes | Toxic fumes of Na₂O and Cl⁻ | [5][6] |
| Emits toxic fumes of hydrogen chloride | [4] | |
| Hydrolysis Products | Pyruvic acid, hydrochloric acid, sodium chloride | [5][9] |
References
-
PubChem. (n.d.). Dalapon. National Institutes of Health. Retrieved from [Link]
-
HerbiGuide. (n.d.). 2,2-DPA (Dalapon) 740 g/Kg. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Factsheet on: DALAPON. EPA Archive. Retrieved from [Link]
-
EXTOXNET. (n.d.). DALAPON. Extension Toxicology Network. Retrieved from [Link]
- Dow Chemical Co. (1961). Method of preparing salts of 2, 2-dichloropropionic acid. U.S. Patent 3,007,964.
-
Mount Laurel MUA. (2022, June). Dalapon (C3H4Cl2O2). Retrieved from [Link]
-
ResearchGate. (2023, May 12). ISOLATION AND CHARACTERISATION OF THE DEGRADATION POTENTIAL OF 2,2-DICHLOROPROPIONATE (2,2-DCP) BY BACILLUS AMYLOLIQUEFACIENS FROM GEBENG. Retrieved from [Link]
-
MDPI. (2024, August 10). On the Thermal Stability of Selected Electrode Materials and Electrolytes for Na-Ion Batteries. Retrieved from [Link]
-
LookChem. (n.d.). CAS No.127-20-8,2,2-DICHLOROPROPIONIC ACID SODIUM SALT Suppliers,MSDS download. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]
-
OSTI.gov. (n.d.). The thermal decomposition chemistry of cl-20. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). Retrieved from [Link]
-
DTU Research Database. (n.d.). New insights into the thermal behavior and decomposition of sodium propionate. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
-
NIST. (n.d.). A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS. Retrieved from [Link]
-
DTU Orbit. (2018). New insights into the thermal behavior and decomposition of sodium propionate. Retrieved from [Link]
-
Journal of Thermal Analysis and Calorimetry. (n.d.). Thermal Stability and Decomposition Kinetics Under Non-isothermal Conditions of Sodium Diclofenac. Retrieved from [Link]
-
Semantic Scholar. (2001). Thermal behaviour of diclofenac sodium: decomposition and melting characteristics. Retrieved from [Link]
-
NCBI. (n.d.). Table 6-1, Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples. Retrieved from [Link]
-
MDPI. (2013, March 17). Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal in Their Combined Dosage Form. Retrieved from [Link]
Sources
- 1. 2,2-DPA 740 [herbiguide.com.au]
- 2. extoxnet.orst.edu [extoxnet.orst.edu]
- 3. bch.ro [bch.ro]
- 4. Dalapon | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2-DICHLOROPROPIONIC ACID SODIUM SALT | 127-20-8 [chemicalbook.com]
- 6. CAS No.127-20-8,2,2-DICHLOROPROPIONIC ACID SODIUM SALT Suppliers,MSDS download [lookchem.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. archive.epa.gov [archive.epa.gov]
- 10. US3007964A - Method of preparing salts of 2, 2-dichloropropionic acid - Google Patents [patents.google.com]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. env.go.jp [env.go.jp]
- 14. osti.gov [osti.gov]
- 15. CAS 127-20-8: 2,2-Dichloropropionic acid sodium salt [cymitquimica.com]
Validation & Comparative
Certified Reference Material for Sodium 2,2-Dichloropropionate: A Comparative Technical Guide
Executive Summary
For researchers in environmental toxicology and pharmaceutical development, Sodium 2,2-Dichloropropionate (Dalapon Sodium) presents a unique analytical challenge. As a hygroscopic salt prone to hydrolytic degradation, the choice of reference material is not merely a compliance checkbox but a determinant of experimental validity.
This guide objectively compares ISO 17034 Certified Reference Materials (CRMs) against lower-tier analytical standards and reagent-grade chemicals. It argues that for quantitative applications—specifically in metabolic impurity testing and environmental compliance (EPA Method 557)—the use of a CRM is the only pathway to scientifically defensible data.
Part 1: Strategic Comparison – The Material Hierarchy
In the context of GLP (Good Laboratory Practice) and GMP (Good Manufacturing Practice), "purity" is insufficient. Traceability and Uncertainty are the metrics of trust. The table below delineates why a CRM is required for critical assays.
Table 1: Comparative Performance Matrix
| Feature | ISO 17034 CRM | ISO 17025 Analytical Standard | Reagent Grade Chemical |
| Primary Utility | Quantitation, Instrument Calibration, Method Validation | Qualitative ID, Retention Time Marker | Synthesis Starting Material, Buffer Component |
| Traceability | SI-Traceable (NIST/BIPM) via unbroken chain | Traceable to manufacturer's internal primary standard | Lot-specific COA (often untraceable) |
| Uncertainty Budget | Explicitly Stated (e.g., 99.8% ± 0.4%) | Not provided or generic (e.g., "99%") | None |
| Homogeneity | Rigorously tested & guaranteed between vials | Assumed based on bulk analysis | High variability possible |
| Stability Data | Monitored (Expiration date valid under storage) | Expiration based on date of manufacture | Not monitored post-release |
| Legal Defensibility | High (Accepted for regulatory disputes) | Moderate (Requires secondary verification) | Low (Inadmissible for quantitation) |
Expert Insight: Many researchers default to Reagent Grade (purity >95%) for cost savings. However, Sodium 2,2-Dichloropropionate is hygroscopic. A reagent bottle opened three times in high humidity can absorb enough water to skew gravimetric preparation by 2-5%, introducing a silent systematic error that reagent-grade COAs do not account for [1].
Part 2: Technical Deep Dive & Stability Mechanisms
The Molecule: Dalapon Sodium[1][2]
Unlike stable inorganic salts, Dalapon Sodium undergoes hydrolytic dechlorination in aqueous solution, eventually forming pyruvic acid. This reaction is accelerated by heat and high pH.
The "Freshness" Imperative: Because of this instability, a CRM provides a certified value valid only if the storage conditions are met. Analytical standards often lack the long-term stability data to guarantee the concentration hasn't shifted due to slow hydrolysis in the ampoule or vial.
Part 3: Experimental Protocol – The Self-Validating System
While Gas Chromatography (GC) with Electron Capture Detection (ECD) is common (EPA Method 515.1), it requires derivatization (methylation) of the salt. This introduces a "derivatization efficiency" variable.
The Superior Method: Ion Chromatography (IC) For the highest integrity, Ion Chromatography with Conductivity Detection (EPA Method 557) is recommended. It analyzes the anion directly without chemical alteration, reducing error sources.
Protocol: Direct Injection IC for Dalapon Quantitation
Objective: Quantify Sodium 2,2-Dichloropropionate with <1% uncertainty.
1. Sample Preparation (The Critical Step)
-
Solvent: Use degassed, 18.2 MΩ·cm deionized water.
-
Stock Solution: Weigh 10.0 mg of ISO 17034 CRM into a 10 mL volumetric flask.
-
Note: Do not heat to dissolve. Sonicate briefly (<1 min) to avoid hydrolysis.
-
-
Stability Window: Analyze within 24 hours of preparation. Store at 4°C.[5][6]
2. Instrument Parameters (IC-Conductivity)
-
Column: High-capacity anion exchange (e.g., Dionex IonPac AS24 or equivalent).
-
Eluent: Hydroxide gradient (Potassium Hydroxide, KOH).
-
Gradient: 10 mM (0-10 min) → Ramp to 60 mM (25 min).
-
-
Suppressor: Electrolytic suppression (recycle mode) is mandatory to lower background conductivity.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 25 µL.
3. Self-Validation Criteria (System Suitability)
Before running samples, the system must pass these checks:
-
Linearity:
across 5 calibration points (0.5 – 10 ppm). -
Precision: Inject the CRM standard 5 times. Relative Standard Deviation (RSD) must be < 1.0% .
-
Resolution: Peak resolution (
) between Dalapon and adjacent inorganic anions (Chloride/Nitrate) must be > 1.5.
Why this works: This protocol is self-validating because the conductivity detector responds universally to charge. If Dalapon hydrolyzes to pyruvate or releases free chloride, the IC chromatogram will show "ghost peaks" or elevated chloride levels, immediately flagging the standard as compromised [2, 3].
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct material and the validation workflow.
Figure 1: Decision matrix for selecting Sodium 2,2-Dichloropropionate reference materials and analytical workflows.
References
-
ISO. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[7] International Organization for Standardization. [Link]
-
U.S. Environmental Protection Agency. (2009). Method 557: Determination of Haloacetic Acids, Bromate, and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS). EPA Document No. 815-B-09-012. [Link][8]
-
PubChem. (n.d.).[9] Dalapon Sodium - Compound Summary. National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency. (1995). Method 552.1: Determination of Haloacetic Acids and Dalapon in Drinking Water by Ion Exchange Liquid-Solid Extraction and Gas Chromatography with Electron Capture Detection. [Link][8]
Sources
- 1. CAS 127-20-8: 2,2-Dichloropropionic acid sodium salt [cymitquimica.com]
- 2. 2,2-DICHLOROPROPIONIC ACID SODIUM SALT | 127-20-8 [chemicalbook.com]
- 3. EXTOXNET PIP - DALAPON [extoxnet.orst.edu]
- 4. Dalapon-sodium [sitem.herts.ac.uk]
- 5. unitedchem.com [unitedchem.com]
- 6. NEMI Method Summary - 552.1 [nemi.gov]
- 7. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 8. lcms.cz [lcms.cz]
- 9. Dalapon | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of Sodium 2,2-dichloropropionate: The Definitive Advantage of Quantitative NMR (qNMR) Spectroscopy
In the landscape of pharmaceutical development and agrochemical research, the precise quantification of active ingredients is not merely a procedural step but the bedrock of product safety, efficacy, and regulatory compliance. Sodium 2,2-dichloropropionate, commercially known as Dalapon, is a selective herbicide whose performance is directly linked to its purity.[1] For researchers and drug development professionals, selecting an analytical method that provides not just a number, but a high degree of confidence in that number, is paramount.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of Sodium 2,2-dichloropropionate. We will explore the technical nuances of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, positioning it as a primary analytical method superior in precision and accuracy to traditional chromatographic techniques.[2][3][4] This comparison is grounded in experimental data and established protocols, offering a clear rationale for methodological choices in a quality control or research setting.
The Ascendancy of qNMR: A Primary Method for Purity Assessment
Quantitative NMR (qNMR) stands out as a powerful, non-destructive technique that offers a direct measure of a substance's purity without the need for analyte-specific reference standards for every potential impurity. The fundamental principle of qNMR is that the integrated area of a specific resonance signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of the analyte's signal to that of a high-purity, certified internal standard with a known concentration, one can achieve an unambiguous and highly accurate quantification.[5][6]
A study published in the Journal of Agricultural and Food Chemistry directly compared qNMR with Gas Chromatography (GC) and High-Pressure Liquid Chromatography (HPLC) for the purity analysis of technical grade Dalapon sodium. The findings revealed that qNMR is more precise and accurate than the chromatographic methods.[2][3][4] The qNMR approach allows for the simultaneous identification and quantification of impurities, many of which may not be detectable by chromatography.[2][3]
Experimental Protocol: Purity Determination by ¹H qNMR
This protocol outlines a self-validating system for the purity assessment of Sodium 2,2-dichloropropionate using an internal standard.
1. Rationale for Experimental Choices:
-
Internal Standard Selection (Dimethyl Sulfone, DMSO₂): Dimethyl sulfone is an ideal internal standard because it is chemically inert, non-volatile, and produces a single, sharp resonance peak (a singlet) in a region of the ¹H NMR spectrum that does not overlap with the analyte signal.[2][3] Its purity can be independently verified, making it a trustworthy reference.
-
Solvent Selection (Deuterium Oxide, D₂O): D₂O is the solvent of choice as Sodium 2,2-dichloropropionate is highly soluble in water. It provides a "clean" background in the ¹H NMR spectrum, with only a residual HDO signal that typically does not interfere with the signals of interest.
-
Relaxation Delay (d1): A sufficiently long relaxation delay is the most critical parameter for accurate quantification. It ensures that all protons in both the analyte and the internal standard have fully returned to their equilibrium state before the next pulse is applied. A delay of at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being quantified is recommended to avoid signal saturation and ensure integration accuracy.[5]
2. Materials and Instrumentation:
-
Analyte: Sodium 2,2-dichloropropionate (CAS 127-20-8)
-
Internal Standard: Dimethyl sulfone (DMSO₂) certified reference material (>99.9% purity)
-
Solvent: Deuterium Oxide (D₂O, 99.9 atom % D)
-
Instrumentation: 300 MHz (or higher) NMR Spectrometer
-
Equipment: High-precision analytical balance, volumetric flasks, pipettes, 5 mm NMR tubes.
3. Step-by-Step Methodology:
-
Preparation of the Internal Standard Stock Solution: Accurately weigh approximately 20 mg of certified dimethyl sulfone into a 10 mL volumetric flask. Dissolve and bring to volume with D₂O.
-
Sample Preparation: Accurately weigh approximately 30-40 mg of the Sodium 2,2-dichloropropionate sample into a vial.
-
Mixing: Pipette exactly 1.0 mL of the internal standard stock solution into the vial containing the analyte. Ensure complete dissolution by vortexing.
-
NMR Tube Loading: Transfer an appropriate volume (typically 600-700 µL) of the final solution into a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Load the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).
-
Acquire a ¹H NMR spectrum with the following critical parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 seconds (a conservative value to ensure full relaxation for both analyte and standard).
-
Acquisition Time (aq): At least 3 seconds.
-
Number of Scans (ns): 16-32 (to achieve a signal-to-noise ratio >250:1 for the peaks of interest).[5]
-
-
-
Data Processing and Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
Integrate the characteristic singlet peak of the Sodium 2,2-dichloropropionate methyl group (CH₃) and the singlet peak of the dimethyl sulfone internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I: Integral area
-
N: Number of protons for the integrated signal (Analyte: 3, DMSO₂: 6)
-
MW: Molecular Weight (Analyte: 164.95 g/mol , DMSO₂: 94.13 g/mol )[7]
-
W: Weight
-
P: Purity of the standard
-
qNMR Analysis Workflow
Caption: Workflow for purity analysis of Sodium 2,2-dichloropropionate by qNMR.
Alternative Methodologies: A Comparative Overview
While qNMR offers a robust primary method, other techniques are prevalent in analytical laboratories. Understanding their principles and limitations is crucial for selecting the appropriate method for a given task.
Gas Chromatography (GC)
GC is a powerful separation technique, particularly for volatile compounds. For non-volatile salts like Sodium 2,2-dichloropropionate, a chemical derivatization step is mandatory to convert the analyte into a more volatile form, typically a methyl ester.[8][9][10] The analysis is commonly performed using an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.[11][12]
-
Advantages: Excellent sensitivity, making it ideal for trace residue analysis in complex matrices like water or soil.[8][9] Established EPA methods exist for this purpose.[12][13][14]
-
Limitations:
-
Destructive: The sample is consumed during analysis.
-
Derivatization Required: The esterification process can be time-consuming and may not proceed to 100% completion, introducing a significant source of quantitative error.[9]
-
Potential for Analyte Loss: Multi-step sample preparation, including extraction and partitioning, can lead to analyte loss and reduced accuracy.[15]
-
Lower Specificity for Purity: GC identifies compounds based on retention time. Co-eluting impurities can lead to inaccurate quantification of the main component.
-
Titration and Colorimetric Methods
Historically, titrimetric and colorimetric methods have been used. One such method involves the hydrolysis of Dalapon to pyruvic acid, which is then reacted to form a colored 2,4-dinitrophenylhydrazone for spectrophotometric measurement.[8][10] Acid-base titration can also be employed to quantify the acidic nature of the compound.
-
Advantages: Simple, rapid, and inexpensive instrumentation.
-
Limitations:
-
Low Specificity: These methods are not specific to 2,2-dichloropropionate. Any acidic or pyruvic acid-forming impurity will interfere with the measurement, leading to an overestimation of purity.[10]
-
Limited Accuracy: The hydrolysis reaction required for colorimetric analysis is often not quantitative.[10]
-
Ion Chromatography (IC) coupled with Mass Spectrometry (MS/MS)
Modern methods like IC-MS/MS are used for trace-level detection of Dalapon in drinking water, as outlined in EPA Method 557.[16][17] This technique separates the anionic form of the compound and uses mass spectrometry for highly specific and sensitive detection.
-
Advantages: Extremely high sensitivity and specificity, ideal for regulatory monitoring of contaminants.
-
Limitations: Primarily designed for trace analysis, not for the purity assay of a bulk material. The instrumentation is more complex and expensive compared to NMR or GC.
Quantitative Data at a Glance: Method Comparison
The following table summarizes the key performance characteristics of the discussed analytical methods for the bulk purity analysis of Sodium 2,2-dichloropropionate.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC) | Titration / Colorimetric |
| Principle | Ratiometric signal integration vs. internal standard | Separation by volatility, detection by ECD | Chemical reaction (hydrolysis/neutralization) |
| Specificity | Very High (Structure-based) | Moderate (Retention time-based) | Low (Functional group-based) |
| Precision & Accuracy | Very High | Moderate to High (depends on derivatization) | Low to Moderate |
| Sample Preparation | Simple (Weigh, Dissolve) | Complex (Extraction, Derivatization) | Simple (Dissolve, React) |
| Analysis Time | ~15-20 min per sample | ~30-45 min per sample (plus prep time) | ~10-15 min per sample |
| Destructive? | No | Yes | Yes |
| Key Advantage | Primary method, no analyte standard needed, structural info | High sensitivity for trace analysis | Low cost, rapid screening |
| Key Limitation | Higher initial instrument cost | Indirect (requires derivatization), potential for error | Non-specific, prone to interferences |
Choosing the Right Tool for the Job: A Decision Framework
The selection of an analytical method should be driven by the specific question being asked. This logical framework can guide researchers to the most appropriate technique.
Caption: Decision tree for selecting an analytical method for Dalapon analysis.
Conclusion
For the definitive purity assessment of Sodium 2,2-dichloropropionate, ¹H qNMR spectroscopy emerges as the demonstrably superior technique. Its status as a primary analytical method, which provides a direct, highly specific, and accurate measurement without the systematic errors inherent in multi-step, derivatization-dependent methods like GC, is a significant advantage.[2][3][4] While GC and IC-MS/MS have their place as powerful tools for trace residue analysis, they are not optimal for bulk purity determination. By adopting qNMR, researchers and quality control professionals can achieve a higher level of confidence in their results, ensuring the integrity and quality of their materials.
References
-
Frank, P. A., & Demint, R. J. (1969). Gas-chromatographic analysis of dalapon in water. Environmental Science & Technology, 3(1), 69-71. [Link]
-
Chau, A. S. Y., & Terry, K. (1976). Determination of residual dalapon in sugarcane by gas chromatograph equipped with electron capture detector (GC-ECD). Journal of Food and Drug Analysis, 4(3), 2. [Link]
-
Getzendaner, M. E. (1967). Gas Chromatographic Determination of Residues of Dalapon in Several Substrates. Journal of AOAC INTERNATIONAL, 50(3), 605-615. [Link]
-
ALS Environmental. (2021). Analysis of Haloacetic Acids and Dalapon in Water. [Link]
-
Pierens, D. R., Rintoul, L., & Smith, S. V. (2002). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-Dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-Dichloropropionate (Dalapon Sodium). Journal of Agricultural and Food Chemistry, 50(12), 3366–3374. [Link]
-
Pierens, D. R., Rintoul, L., & Smith, S. V. (2002). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-dichloropropionate (Dalapon Sodium). PubMed.[Link]
-
Pierens, D. R., Rintoul, L., & Smith, S. V. (2002). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-Dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-Dichloropropionate (Dalapon Sodium). Journal of Agricultural and Food Chemistry.[Link]
-
Abbott, D. C., Egan, H., & Thomson, J. (1964). The analysis of traces of 2,2-dichloropropionic acid (dalapon) in water. The Analyst, 89(1061), 480-483. [Link]
- Google Patents. (n.d.). Method of preparing salts of 2, 2-dichloropropionic acid.
-
ChemBK. (2024). 2,2-dichloropropanoic acid. [Link]
-
Lee, D., & Lee, K. (2000). Quantitative Elemental Analysis of Sodium(23Na) by NMR Spectroscopy. Bulletin of the Korean Chemical Society, 21(1), 115-118. [Link]
-
U.S. EPA. (1995). Method 552.2: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection. [Link]
-
University of Oxford. (2017). Quantitative NMR Spectroscopy. [Link]
-
Brazilian Journal of Analytical Chemistry. (2016). U.S. EPA Method 557 Quantitation of Haloacetic Acids, Bromate and Dalapon in Drinking Water Using Ion Chromatography and Tandem. [Link]
-
Agilent Technologies. (2015). Analysis of Haloacetic Acids, Bromate, and Dalapon in Natural Waters by Ion Chromatography Tandem Mass Spectrometry. [Link]
-
National Environmental Methods Index. (n.d.). EPA-NERL: 552.1: Haloacetic Acids and Dalapon in Water Using GCECD. [Link]
-
Cheméo. (n.d.). Sodium 2,2-dichloropropionate - Chemical & Physical Properties. [Link]
-
NCBI Bookshelf. (n.d.). Toxicological Profile for Dichloropropenes - Analytical Methods. [Link]
-
Food and Agriculture Organization of the United Nations. (2007). Sodium Chlorite. [Link]
-
MDPI. (2021). Research Progress of NMR in Natural Product Quantification. [Link]
-
Saim, N., Roslan, N. F., & Huyop, F. (2018). Characterization of a 2,2-Dichloropropionic Acid (2,2-DCP) Degrading Alkalotorelant Bacillus megaterium strain BHS1 Isolated fr. Journal of Science and Technology, 10(1). [Link]
-
He, X., & Zurek, E. (2017). Ab initio molecular dynamics study of sodium NMR chemical shifts in the methylamine solution of [Na+ [2.2.2]cryptand Na−]. Physical Chemistry Chemical Physics, 19(26), 17311-17321. [Link]
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Sodium 2,2-dichloropropionate
In the dynamic landscape of scientific research and drug development, the safety of our most valuable asset—our scientists—is paramount. The meticulous handling of chemical reagents is a cornerstone of laboratory safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of Sodium 2,2-dichloropropionate, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the "why" behind each safety measure, we empower researchers to cultivate a culture of safety and scientific excellence.
Sodium 2,2-dichloropropionate, also known as Dalapon-sodium, is a selective herbicide that also finds application as a laboratory reagent.[1][2] While a valuable tool in various research contexts, its hazardous properties necessitate stringent safety protocols. This compound is classified as corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled and poses a long-term hazard to aquatic life. Adherence to the procedures outlined below is not merely a matter of compliance but a critical practice to ensure personal safety and the integrity of your research environment.
Hazard Assessment: Understanding the Risks of Sodium 2,2-dichloropropionate
A thorough understanding of the hazards associated with a chemical is the foundation of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the risks posed by Sodium 2,2-dichloropropionate.
| Hazard Classification | GHS Hazard Statement | Signal Word | Hazard Pictogram |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger | Corrosion |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | Danger | Corrosion |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Warning | Exclamation Mark |
| Hazardous to the Aquatic Environment (Chronic) | H412: Harmful to aquatic life with long lasting effects | (None) | (None) |
This table summarizes the primary hazards associated with Sodium 2,2-dichloropropionate, providing a quick reference for laboratory personnel.
The primary routes of exposure are inhalation of dust particles, ingestion, and direct contact with the skin or eyes.[3] The corrosive nature of this compound means that even brief contact can lead to significant injury. Therefore, the selection of appropriate PPE is the first line of defense in mitigating these risks.
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling Sodium 2,2-dichloropropionate. The rationale behind each piece of equipment is to create a comprehensive barrier against all potential routes of exposure.
Eye and Face Protection
Requirement: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn in conjunction with safety goggles is essential.
Causality: Sodium 2,2-dichloropropionate can cause serious and potentially irreversible eye damage. Standard safety glasses do not provide a sufficient seal around the eyes to protect against fine dust particles or splashes. Chemical safety goggles form a protective seal, while a face shield offers an additional layer of protection for the entire face.
Skin Protection
Requirement:
-
Gloves: Chemically resistant gloves are mandatory. PVC or rubber gloves are advisable.[4] Always inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A fully-buttoned laboratory coat is required. For larger quantities or tasks with a significant risk of spillage, chemically resistant overalls or an apron should be worn.[4][5]
Causality: As a corrosive substance, Sodium 2,2-dichloropropionate can cause severe skin burns upon contact. The use of appropriate gloves and protective clothing prevents direct skin contact. It is crucial to remove any contaminated clothing immediately to prevent prolonged exposure.[5]
Respiratory Protection
Requirement: For procedures that may generate dust, such as weighing or transferring the solid compound, a NIOSH-approved particulate filter respirator is required.[6]
Causality: Inhalation of Sodium 2,2-dichloropropionate dust can cause irritation to the respiratory system.[5][6] A particulate respirator effectively filters out these airborne particles, preventing them from entering the respiratory tract.
Procedural Guidance for Safe Handling
A systematic approach to handling Sodium 2,2-dichloropropionate is crucial for minimizing exposure risks. The following workflow outlines the essential steps for a safe laboratory practice.
Caption: Workflow for Safe Handling of Sodium 2,2-dichloropropionate.
Step-by-Step Handling Protocol
-
Preparation:
-
Donning PPE:
-
Put on your laboratory coat.
-
Don your particulate respirator if there is a risk of dust generation.
-
Put on your chemical safety goggles and, if necessary, a face shield.
-
Finally, put on your chemically resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Handling:
-
Carefully weigh the required amount of Sodium 2,2-dichloropropionate, minimizing the creation of dust.
-
Transfer the chemical to the reaction vessel or solution container.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Remove your lab coat.
-
Take off your face shield (if used) and then your safety goggles.
-
Remove your respirator last.
-
Wash your hands thoroughly with soap and water after handling the chemical.
-
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is critical to minimizing harm.
Caption: Emergency Response Protocol for Sodium 2,2-dichloropropionate Exposure.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[5] Wash the affected area with large amounts of water.[7] Seek medical attention if irritation persists. |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6] Rinse the mouth with water and give one or two glasses of water to drink.[6] Seek immediate medical attention. |
Spill Response
In the event of a spill, evacuate the immediate area. Wearing the appropriate PPE, carefully sweep up the solid material, avoiding the creation of dust, and place it into a designated, labeled waste container.[4][6] Decontaminate the spill area with a suitable cleaning agent.
Disposal Plan: Responsible Stewardship
Proper disposal of Sodium 2,2-dichloropropionate and any contaminated materials is essential to protect both human health and the environment.
-
Chemical Waste: All waste containing Sodium 2,2-dichloropropionate must be collected in a clearly labeled, sealed, and compatible container.[8]
-
Contaminated Materials: Any PPE, weigh boats, or other materials that have come into contact with the chemical should be disposed of as hazardous waste.
-
Disposal Vendor: All chemical waste must be disposed of through a licensed waste disposal company in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain, as it is harmful to aquatic life.[4]
By adhering to these comprehensive guidelines, you contribute to a safer and more productive research environment. Your commitment to safety is a testament to your dedication to scientific integrity.
References
-
2,2-DPA Na salt - ChemBK. (2024, April 9). Retrieved from [Link]
-
Hazardous Substance Fact Sheet - 2,2-Dichloropropionic Acid. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
ATLAPON MATERIAL SAFETY DATA SHEET. (n.d.). HerbiGuide. Retrieved from [Link]
-
International Chemical Safety Cards (ICSC) - 2,2-DICHLOROPROPIONIC ACID. (2021). ILO and WHO. Retrieved from [Link]
-
Dalapon. (n.d.). PubChem. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - 2,2-Dichloropropionic acid. (2019, October 30). Centers for Disease Control and Prevention. Retrieved from [Link]
-
What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]
-
Sodium 2,2-dichloropropionate. (n.d.). ECHA. Retrieved from [Link]
-
Standard Operating Procedure - Sodium Chloride. (n.d.). Washington State University. Retrieved from [Link]
-
DALAPON SODIUM SALT. (n.d.). FAO. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
